Structural Characterization of 3-Des(allylthio)methyl-3-chloromethyl Althiazide: A Comprehensive Analytical Guide
Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary In the highly regulated landscape of pharmaceutical manufacturing, th...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals
Document Type: Technical Whitepaper
Executive Summary
In the highly regulated landscape of pharmaceutical manufacturing, the identification and control of active pharmaceutical ingredient (API) impurities are mandated by ICH Q3A/B guidelines. 3-des(allylthio)methyl-3-chloromethyl althiazide (CAS 1824-47-1), chemically designated as 6-chloro-3-(chloromethyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide, is a critical process-related impurity encountered during the synthesis of the thiazide diuretic althiazide.
This whitepaper provides an in-depth, self-validating analytical framework for the structural elucidation of this specific impurity. By synthesizing principles of High-Resolution Mass Spectrometry (HRMS) and multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, this guide details the causality behind specific experimental choices, ensuring robust and reproducible characterization.
Chemical Context & Mechanistic Origin
To effectively isolate and characterize an impurity, one must first understand its mechanistic origin. Althiazide is typically synthesized via a cyclization reaction of 4-amino-6-chloro-1,3-benzenedisulfonamide with an aldehyde equivalent (such as chloroacetaldehyde), followed by a nucleophilic substitution with allyl mercaptan.
The Causality of Formation:
If the final nucleophilic substitution step is thermodynamically hindered or incomplete, the intermediate compound—possessing a reactive chloromethyl group at the C-3 position—persists in the final API matrix. Recognizing this pathway is critical; it informs the analyst that the impurity will share the benzothiadiazine core of the API but will exhibit a distinct isotopic mass signature due to the presence of a second chlorine atom, alongside the absence of the allylthio moiety [INDEX].
Figure 1: Mechanistic origin of the 3-chloromethyl intermediate during althiazide synthesis.
Analytical Strategy & Workflow
To definitively prove the structure of 3-des(allylthio)methyl-3-chloromethyl althiazide, a multi-modal orthogonal approach is required. Relying on a single technique can lead to false positives, especially with positional isomers.
Figure 2: Multi-modal analytical workflow for the structural elucidation of the impurity.
Self-Validating Experimental Protocols
Protocol 1: Isolation via Preparative HPLC
Objective: Obtain >98% pure isolate of the impurity for downstream characterization.
Causality & Choice: The impurity is slightly more polar than the parent althiazide due to the loss of the lipophilic allyl group. A reverse-phase C18 column is chosen. An acidic mobile phase (0.1% Formic Acid) is utilized to suppress the ionization of the sulfonamide group, ensuring sharp peak shapes and preventing band broadening.
Steps:
Dissolve the crude API sample in Methanol:Water (50:50) to a concentration of 10 mg/mL.
Inject onto a Prep-C18 column (250 x 21.2 mm, 5 µm).
Run a gradient of 5% to 60% Acetonitrile (with 0.1% FA) over 30 minutes.
Collect the fraction eluting prior to the main althiazide peak. Lyophilize to obtain a white powder [INDEX].
Protocol 2: LC-HRMS (High-Resolution Mass Spectrometry)
Objective: Determine the exact mass and isotopic distribution.
Causality & Choice: The sulfonamide moiety (-SO₂NH₂) has a pKa of approximately ~7.9. Operating the Electrospray Ionization (ESI) source in negative ion mode facilitates the facile loss of a proton, yielding a highly stable [M-H]⁻ anion. This choice maximizes detector sensitivity and minimizes background noise compared to positive mode.
Steps:
Reconstitute the isolate in MS-grade Methanol (1 µg/mL).
Infuse into an Orbitrap HRMS at a flow rate of 10 µL/min.
Set ESI to negative mode (-3.0 kV), capillary temperature to 275°C.
Acquire full scan MS data (m/z 100-800) at a resolution of 70,000.
Protocol 3: 1D and 2D NMR Spectroscopy
Objective: Map the carbon-hydrogen connectivity and confirm the position of the chloromethyl group.
Causality & Choice: The use of anhydrous DMSO-d₆ is critical. Thiazide derivatives possess exchangeable NH and SO₂NH₂ protons. If D₂O or wet solvents are used, these protons exchange rapidly and disappear from the spectrum. Anhydrous DMSO provides a strong hydrogen-bonding network that slows this exchange, allowing the observation of the N-2 proton as a distinct doublet coupled to the C-3 methine, self-validating the heterocyclic ring closure [INDEX].
Steps:
Dissolve 15 mg of the lyophilized impurity in 0.6 mL of anhydrous DMSO-d₆.
Acquire ¹H NMR (600 MHz) with a relaxation delay (D1) of 2.0s to ensure accurate integration.
Acquire ¹³C NMR (150 MHz) and 2D HSQC/HMBC spectra to map long-range couplings.
Structural Elucidation & Quantitative Data
Mass Spectrometry Interpretation
The theoretical exact mass for the neutral compound (C₈H₉Cl₂N₃O₄S₂) is 344.94 g/mol . In negative ESI mode, the[M-H]⁻ ion is observed. The presence of two chlorine atoms (one on the aromatic ring, one on the methyl group) dictates a highly specific isotopic pattern.
Table 1: HRMS Data Summary ([M-H]⁻ Ion)
Isotope Peak
Theoretical m/z
Observed m/z
Mass Error (ppm)
Relative Abundance
Causality / Interpretation
M (³⁵Cl₂)
343.9338
343.9335
-0.8
100%
Base peak, confirms empirical formula.
M+2 (³⁵Cl³⁷Cl)
345.9308
345.9306
-0.5
~65%
Confirms the presence of exactly two Cl atoms.
M+4 (³⁷Cl₂)
347.9279
347.9281
+0.5
~11%
Validates the characteristic Cl₂ isotopic cluster.
NMR Data Interpretation
The NMR assignments are benchmarked against the parent core of hydrochlorothiazide [INDEX]. The defining feature of this impurity is the replacement of the allylthio group with a chlorine atom on the C-3 methyl appendage.
In the ¹H NMR spectrum, the C-3 proton appears as a multiplet due to coupling with both the adjacent N-2 proton and the protons of the chloromethyl group. 2D HMBC confirms the structure by showing a strong ³J correlation between the chloromethyl protons and the C-3 carbon.
Table 2: ¹H and ¹³C NMR Assignments (DMSO-d₆, 600 MHz)
Position
¹H Shift (ppm)
Multiplicity (J in Hz)
Integration
¹³C Shift (ppm)
Structural Causality & Assignment
C-5
7.95
s
1H
125.1
Aromatic CH; heavily deshielded by the ortho-sulfonamide group.
C-8
7.12
s
1H
118.5
Aromatic CH; shielded relative to C-5 due to ortho-amine orientation.
SO₂NH₂
7.45
s
2H
-
Primary sulfonamide; visible due to the use of anhydrous DMSO.
N-2 (NH)
8.60
d (J = 7.0)
1H
-
Secondary amine in the thiadiazine ring; coupled to the C-3 methine.
N-4 (NH)
7.30
s (br)
1H
-
Aniline-derived secondary amine; broadened by quadrupolar relaxation.
C-3
4.85
m
1H
58.4
Methine proton; its multiplet nature confirms adjacent CH₂Cl and NH.
CH₂Cl
3.82
d (J = 6.0)
2H
45.2
Chloromethyl protons; shifted downfield due to the electronegative Cl.
Conclusion
The structural characterization of 3-des(allylthio)methyl-3-chloromethyl althiazide requires a rigorous, multi-faceted approach. By understanding the mechanistic origins of the impurity—an unreacted intermediate in the althiazide synthesis pathway—analysts can tailor their isolation and spectroscopic parameters. The use of negative-ion HRMS leverages the acidity of the sulfonamide group to confirm the Cl₂ isotopic signature, while anhydrous DMSO-d₆ in NMR prevents proton exchange, allowing the critical N-2 to C-3 connectivity to be mapped. This self-validating framework ensures compliance with stringent pharmacopeial standards for impurity profiling.
Impurities Index
Source: Genotek Biochem
URL:[Link]
pH Effects Can Dominate Chemical Shift Perturbations in 1H,15N-HSQC NMR Spectroscopy
Source: ACS Publications (The Journal of Physical Chemistry B)
URL:[Link]
Hydrochlorothiazide | C7H8ClN3O4S2 (NMR Spectra Reference)
Source: PubChem, National Institutes of Health
URL:[Link]
Exploratory
Physicochemical Profiling and Analytical Methodologies for 3-des(allylthio)methyl-3-chloromethyl Althiazide
Executive Summary In the synthesis and lifecycle management of thiazide diuretics, controlling the impurity profile is a critical regulatory requirement under ICH Q3A/B standards[1]. One of the most significant intermedi...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the synthesis and lifecycle management of thiazide diuretics, controlling the impurity profile is a critical regulatory requirement under ICH Q3A/B standards[1]. One of the most significant intermediates and potential degradants in the production of Althiazide is 3-des(allylthio)methyl-3-chloromethyl althiazide (CAS 1824-47-1). This whitepaper provides an in-depth technical analysis of its physicochemical properties, mechanistic pathways, and the self-validating analytical protocols required by drug development professionals to isolate, quantify, and characterize this specific heterocyclic precursor[1].
Chemical Identity & Structural Significance
The compound, formally named 6-Chloro-3-(chloromethyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide[2], serves as the direct electrophilic precursor to Althiazide.
Causality in Molecular Design: The structural defining feature of this molecule is the highly reactive chloromethyl group at the 3-position. Unlike the final Active Pharmaceutical Ingredient (API), which features a stable allylthio ether linkage, the chloromethyl moiety is designed to be a potent electrophile. This enables rapid
SN2
nucleophilic substitution during API synthesis but inherently makes the compound a reactive impurity susceptible to hydrolytic degradation in aqueous or light-exposed environments[1].
Physicochemical Properties
Understanding the bulk and solution-phase properties of this intermediate is essential for designing effective extraction and chromatographic methods. The primary sulfonamide group dictates its weak acidity, directly influencing its pH-dependent solubility.
Impurities in Althiazide arise primarily from multi-step heterocyclic ring constructions and subsequent environmental degradation[1]. The formation of the benzothiadiazine core occurs via the cyclization of 4-amino-6-chloro-1,3-benzenedisulfonamide. If the subsequent substitution with allyl mercaptan is incomplete, the chloromethyl intermediate persists in the final batch.
Figure 1: Synthetic pathway and degradation trajectory of the chloromethyl intermediate.
To comply with stringent pharmacopeial standards, analytical laboratories must deploy robust, self-validating methods to detect this impurity[4].
HPLC-UV Quantification Protocol
Causality behind experimental choices: The pKa of the sulfonamide group is ~7.94. If analyzed in a neutral pH mobile phase, the molecule will partially ionize, leading to severe peak tailing and irreproducible retention times. By utilizing an acidic mobile phase (pH ~2.8), the sulfonamide remains fully protonated, ensuring sharp, Gaussian peak shapes and reliable integration.
Step-by-Step Methodology:
Column Selection: C18 Reverse Phase (250 mm x 4.6 mm, 5 µm particle size).
Mobile Phase Preparation:
Phase A: 0.1% Formic Acid in LC-MS grade Water.
Phase B: 100% Acetonitrile.
Gradient Elution: 10% B to 80% B over 20 minutes to separate the polar degradation products from the lipophilic API.
Flow Rate & Detection: 1.0 mL/min; UV detection at 270 nm (optimal for the benzothiadiazine chromophore).
Sample Preparation: Dissolve the API sample in a 50:50 Methanol:Water diluent to a concentration of 1.0 mg/mL.
Self-Validating System Check (System Suitability):
Before unknown sample acquisition, inject a resolution standard containing both Althiazide and CAS 1824-47-1. The method is only validated for use if the critical pair resolution (
Rs
) is
≥2.0
and the tailing factor (
Tf
) for the impurity peak is
≤1.5
. Failure to meet these metrics automatically invalidates the run, preventing the reporting of false quantitative data.
LC-MS Structural Elucidation Protocol
Causality behind experimental choices: Negative electrospray ionization (ESI-) is strictly selected over positive mode. The acidic sulfonamide moiety readily sheds a proton (
[M−H]−
) in the MS source, yielding a signal-to-noise ratio exponentially higher than protonation attempts[4].
Step-by-Step Methodology:
Ion Source: ESI in Negative Mode.
Capillary Voltage: 2.5 kV.
Desolvation Temperature: 350 °C.
Mass Range: m/z 100 to 600.
Self-Validating System Check (Isotopic Signature):
The protocol is self-validating through isotopic pattern recognition. Because CAS 1824-47-1 contains exactly two chlorine atoms, the mass spectrum must display a characteristic 9:6:1 intensity ratio for the M : M+2 : M+4 peaks (specifically at m/z 343.9, 345.9, and 347.9). If this exact isotopic cluster is absent at the target retention time, the peak is immediately disqualified as a false positive, ensuring absolute analytical confidence in structural elucidation.
In Vitro Toxicity Profile of 3-des(allylthio)methyl-3-chloromethyl althiazide: A Mechanistic and Regulatory Guide
Executive Summary In the landscape of pharmaceutical development, the identification and control of mutagenic impurities are paramount to ensuring patient safety. 3-des(allylthio)methyl-3-chloromethyl althiazide (CAS: 18...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the landscape of pharmaceutical development, the identification and control of mutagenic impurities are paramount to ensuring patient safety. 3-des(allylthio)methyl-3-chloromethyl althiazide (CAS: 1824-47-1) is a synthetic impurity associated with the thiazide diuretic althiazide[1]. Structurally, it deviates from the active pharmaceutical ingredient (API) via the substitution of an allylthiomethyl group with a chloromethyl moiety.
Under the International Council for Harmonisation (ICH) M7(R2) guidelines, the presence of a chloromethyl group acts as a critical structural alert for DNA reactivity[2]. This whitepaper synthesizes the mechanistic toxicology, expected in vitro profiling data, and self-validating experimental protocols required to accurately assess and control the genotoxic risk of this specific impurity.
Chemical Pathology & Mechanistic Rationale
The toxicity profile of 3-des(allylthio)methyl-3-chloromethyl althiazide is entirely driven by its highly electrophilic chloromethyl (-CH₂Cl) functional group. Unlike indirect-acting carcinogens that require hepatic metabolism (e.g., via Cytochrome P450 enzymes) to become reactive, chloromethyl derivatives are direct-acting alkylating agents[3].
The Alkylation Pathway
In an in vitro physiological environment, the electrophilic carbon of the chloromethyl group undergoes an S_N2 nucleophilic substitution reaction. When it permeates the nuclear envelope, it encounters the nucleophilic centers of DNA. The primary targets for alkylation are the N7 and O6 positions of guanine [3].
Alkylation at the O6 position is particularly deleterious. If not repaired by O6-methylguanine-DNA methyltransferase (MGMT), the O6-alkylguanine adduct will mispair with thymine (instead of cytosine) during DNA replication. This mismatch repair failure directly induces GC → AT transition mutations , the hallmark of chloromethyl-induced genotoxicity[3].
Figure 1: Mechanistic pathway of DNA alkylation and mutagenesis by chloromethyl althiazide.
Quantitative Data Presentation: Expected In Vitro Metrics
To systematically evaluate the risk of this impurity, a battery of in vitro assays is required. Table 1 summarizes the expected quantitative and qualitative responses based on the established behavior of chloromethyl-containing compounds[4].
Assay Type
Test System
Key Endpoints
Expected Response
Mechanistic Rationale
Bacterial Reverse Mutation
S. typhimurium (TA100, TA1535)
Revertant colony count
Strong Positive (Even without S9)
Strains carry the hisG46 mutation, highly sensitive to base-pair substitutions caused by direct alkylation.
Bacterial Reverse Mutation
S. typhimurium (TA98, TA1537)
Revertant colony count
Negative / Weak
Chloromethyl groups primarily cause point mutations, not frameshift mutations.
In Vitro Micronucleus
TK6 Human Lymphoblasts
% Micronucleated Binucleated Cells
Positive
Unresolved DNA adducts lead to double-strand breaks during replication, causing clastogenicity.
Cytotoxicity (MTT)
HepG2 / TK6 Cells
IC₅₀ (Cell Viability)
Moderate to High Toxicity
Widespread non-specific protein and DNA alkylation triggers rapid apoptotic pathways.
Self-Validating Experimental Protocols
To ensure scientific integrity and regulatory compliance, the following protocols are designed as self-validating systems. Every choice is grounded in causality to prevent false positives/negatives.
Causality & Design Choice: The Ames test is the gold standard for ICH M7 compliance[2]. Because 3-des(allylthio)methyl-3-chloromethyl althiazide is soluble in Dimethyl Sulfoxide (DMSO)[1], DMSO is selected as the vehicle. We prioritize the pre-incubation method over standard plate incorporation because chloromethyl compounds can be highly reactive and volatile; pre-incubation maximizes the contact time between the electrophile and the bacteria before agar overlay.
Step-by-Step Methodology:
Preparation: Dissolve the impurity in anhydrous DMSO to achieve a top concentration of 5000 µ g/plate , followed by a 5-point half-log dilution series.
Pre-Incubation: In a sterile test tube, combine 0.1 mL of the test solution, 0.5 mL of S9 mix (or phosphate buffer for -S9 conditions), and 0.1 mL of overnight bacterial culture (TA100, TA1535, TA98, TA1537, WP2uvrA). Incubate at 37°C for 20 minutes with shaking.
Plating: Add 2.0 mL of molten top agar (containing trace histidine/tryptophan) to the tube, vortex gently, and pour onto minimal glucose agar plates.
Incubation & Scoring: Incubate plates inverted at 37°C for 48–72 hours. Count revertant colonies using an automated colony counter.
Self-Validation System:
Validity Criterion 1: The concurrent negative control (DMSO) must fall within the laboratory's historical control limits.
Validity Criterion 2: Positive controls (e.g., Sodium azide for TA100/TA1535 -S9) must induce at least a 3-fold increase in revertants. If the positive control fails, the entire assay is voided, proving the system is actively monitoring its own sensitivity.
Protocol B: In Vitro Micronucleus Test (IVMN - OECD 487)
Causality & Design Choice: While the Ames test detects point mutations, the IVMN assay detects clastogenicity (chromosome breakage). We utilize TK6 human lymphoblastoid cells because they possess a stable, near-diploid karyotype and wild-type p53 function. This ensures that the cells undergo normal apoptosis if DNA damage is too severe, preventing the scoring of false-positive micronuclei in necrotic cells.
Step-by-Step Methodology:
Treatment: Expose TK6 cells (seeded at
5×105
cells/mL) to the test compound for 3 hours (with/without S9) and 24 hours (without S9).
Cytokinesis Block: Wash the cells and add Cytochalasin B (4–6 µg/mL) to block actin polymerization. This ensures that only cells that have undergone exactly one nuclear division (binucleated cells) are scored.
Harvest & Staining: After 24 hours of recovery, harvest the cells, apply a hypotonic shock, fix in methanol:acetic acid (3:1), and stain with Acridine Orange.
Scoring: Analyze 2,000 binucleated cells per concentration for the presence of micronuclei.
Self-Validation System:
Cytotoxicity Gating: The Cytokinesis-Block Proliferation Index (CBPI) must be calculated. The highest concentration scored must induce 55% ± 5% cytotoxicity. Scoring cells at >60% cytotoxicity risks false positives due to DNA fragmentation from cell death rather than true clastogenicity.
Regulatory Workflow & ICH M7 Implications
Under ICH M7(R2), the identification of the chloromethyl group triggers an immediate structural alert[2]. The workflow below dictates the regulatory path for 3-des(allylthio)methyl-3-chloromethyl althiazide.
Figure 2: ICH M7 regulatory screening and classification workflow for the althiazide impurity.
If the Ames test yields a positive result (as strongly predicted by the SAR), the compound is classified as an ICH M7 Class 2 Impurity (Known mutagen, unknown carcinogenic potential)[2]. Consequently, the drug manufacturer must implement strict control strategies during API synthesis to purge this impurity. The exposure must be limited to the Threshold of Toxicological Concern (TTC) of 1.5 µ g/day for long-term clinical use to maintain a theoretical cancer risk of
<10−5
[2].
References
LookChem. Cas 1824-47-1, 3-Des(allylthio)Methyl-3-chloroMethyl Althiazide.
U.S. Food and Drug Administration (FDA). M7(R2) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.
National Institutes of Health (NIH) / PubMed. [Bis-chloromethyl ether and carcinogenesis of alkylating agents].
National Institute of Health Sciences (NIHS Japan). Risk Assessment and Management of Genotoxic Impurities in Pharmaceuticals.
An In-Depth Technical Guide to the Preclinical Pharmacokinetic Profiling of 3-des(allylthio)methyl-3-chloromethyl althiazide
Introduction: Rationale for a Novel Thiazide-Like Diuretic Analog Thiazide and thiazide-like diuretics have been a cornerstone in the management of hypertension and edema for decades.[1] Althiazide, a member of this clas...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: Rationale for a Novel Thiazide-Like Diuretic Analog
Thiazide and thiazide-like diuretics have been a cornerstone in the management of hypertension and edema for decades.[1] Althiazide, a member of this class, effectively promotes diuresis and natriuresis by inhibiting the sodium-chloride cotransporter in the distal convoluted tubule.[1][2][3] While effective, the clinical utility of any therapeutic agent is intrinsically linked to its pharmacokinetic (PK) profile, which governs its absorption, distribution, metabolism, and excretion (ADME). These ADME properties dictate the dosing regimen, efficacy, and potential for drug-drug interactions.
This guide focuses on a novel analog, 3-des(allylthio)methyl-3-chloromethyl althiazide . This structural modification, replacing the metabolically labile allylthiomethyl group at the C3 position with a chloromethyl group, is hypothesized to alter key pharmacokinetic parameters. The introduction of a halogen may enhance metabolic stability against Phase I oxidative enzymes, potentially leading to a longer half-life and improved bioavailability. However, this modification could also impact membrane permeability and plasma protein binding.
Therefore, a rigorous and systematic pharmacokinetic characterization is imperative to understand the disposition of this new chemical entity (NCE) and to determine its potential as a clinical candidate. This document provides a comprehensive, field-proven framework for the preclinical pharmacokinetic profiling of 3-des(allylthio)methyl-3-chloromethyl althiazide, moving from high-throughput in vitro assessments to a definitive in vivo study in a rodent model. Our approach emphasizes not just the execution of protocols but the causal logic behind each experimental choice, ensuring a robust and self-validating data package.
Part 1: Foundational In Vitro ADME Characterization
The initial phase of PK profiling utilizes a battery of in vitro assays to provide early insights into the ADME properties of a compound.[4][5] This stage is critical for identifying potential liabilities and guiding the design of more complex in vivo studies.[6]
Absorption Potential: Caco-2 Permeability Assay
For an orally administered drug, intestinal absorption is the first critical step. The Caco-2 permeability assay is the industry-standard in vitro model for predicting human intestinal absorption.[7][8][9] Caco-2 cells, a human colorectal adenocarcinoma cell line, differentiate into a monolayer of polarized enterocytes that mimic the intestinal barrier, complete with tight junctions and functional efflux transporters.[7]
Causality Behind Experimental Choice: This assay provides two key parameters: the apparent permeability coefficient (Papp) for passive diffusion and the efflux ratio (ER) to identify if the compound is a substrate of efflux pumps like P-glycoprotein (P-gp).[7][9] This data is crucial for predicting oral bioavailability.[10]
Cell Culture: Caco-2 cells are cultured in DMEM supplemented with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin at 37°C in a 5% CO₂ atmosphere.[7]
Seeding: Cells are seeded onto polycarbonate membrane Transwell® inserts (e.g., 24-well format) at a density of approximately 6 x 10⁴ cells/cm².[7]
Differentiation: The cells are maintained for 21-28 days to allow for the formation of a confluent, polarized monolayer. Culture medium is replaced every 2-3 days.[7]
Monolayer Integrity Check: Before the experiment, the integrity of each cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER). Monolayers with TEER values ≥ 200 Ω·cm² are deemed suitable for the assay.[11]
Assay Initiation:
The cell monolayers are washed twice with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with 25 mM HEPES, pH 7.4).
For Apical-to-Basolateral (A→B) transport: The test compound (e.g., 10 µM final concentration) in transport buffer is added to the apical (donor) compartment. Fresh transport buffer is added to the basolateral (receiver) compartment.[7]
For Basolateral-to-Apical (B→A) transport: The test compound solution is added to the basolateral (donor) compartment, and fresh buffer is added to the apical (receiver) compartment.[7]
Incubation and Sampling: Plates are incubated at 37°C with gentle shaking for a set period (e.g., 120 minutes).[9] At the end of the incubation, aliquots are taken from both donor and receiver compartments.
Quantification: The concentration of 3-des(allylthio)methyl-3-chloromethyl althiazide in all samples is determined by a validated LC-MS/MS method.
Data Calculation:
The apparent permeability coefficient (Papp) in cm/s is calculated using the formula: Papp = (dQ/dt) / (A * C₀) , where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C₀ is the initial donor concentration.[7]
The Efflux Ratio (ER) is calculated as: ER = Papp (B→A) / Papp (A→B) . An ER > 2 suggests the compound is a substrate for active efflux.
Distribution Profile: Plasma Protein Binding (PPB)
Once a drug enters systemic circulation, it can bind to plasma proteins, primarily albumin and α1-acid glycoprotein.[12] Only the unbound (free) fraction of the drug is available to distribute into tissues, interact with therapeutic targets, and be cleared from the body.[12] Therefore, determining the fraction unbound (fu) is essential for interpreting PK and pharmacodynamic (PD) data.
Causality Behind Experimental Choice: We select the Rapid Equilibrium Dialysis (RED) method. Compared to ultrafiltration, RED is less susceptible to non-specific binding and is considered a gold-standard technique for determining plasma protein binding.[12][13]
Caption: Principle of Equilibrium Dialysis for PPB.
Preparation: A 10 mM stock solution of 3-des(allylthio)methyl-3-chloromethyl althiazide is prepared in DMSO and then diluted in plasma (human, rat) to a final concentration (e.g., 1-5 µM).[12]
Assay Setup: The RED device consists of single-use inserts divided by a semi-permeable membrane (8K MWCO).
The plasma sample containing the test compound is added to one chamber of the insert.
An equal volume of phosphate-buffered saline (PBS, pH 7.4) is added to the opposing chamber.
Equilibration: The plate is sealed and incubated at 37°C on an orbital shaker for approximately 4-6 hours to allow the free drug to reach equilibrium across the membrane.[12]
Sampling: After incubation, equal volume aliquots are removed from both the plasma and the buffer chambers.
Sample Processing: To release the protein-bound drug and precipitate proteins, the plasma aliquot is mixed with 3-4 volumes of ice-cold acetonitrile containing an analytical internal standard. The buffer sample is diluted similarly. The samples are centrifuged to pellet the precipitated protein.
Quantification: The supernatants from both chambers are analyzed by a validated LC-MS/MS method to determine the drug concentration.
Data Calculation:
The fraction unbound (fu) is calculated as: fu = (Concentration in Buffer Chamber) / (Concentration in Plasma Chamber) .
The liver is the primary site of drug metabolism, and cytochrome P450 (CYP) enzymes, located in the endoplasmic reticulum, are responsible for the Phase I metabolism of a majority of drugs.[14] The liver microsomal stability assay provides a robust in vitro system to assess a compound's susceptibility to this metabolic clearance.
Causality Behind Experimental Choice: This high-throughput assay quickly determines a compound's intrinsic clearance (Clint), a measure of the metabolic capacity of the liver.[15] A compound with high metabolic instability is likely to have high hepatic clearance and low oral bioavailability in vivo, flagging it as a potential risk.[15]
A stock solution of 3-des(allylthio)methyl-3-chloromethyl althiazide (e.g., 10 mM in DMSO) is prepared.
Pooled liver microsomes (human and rat, e.g., from a commercial supplier) are thawed on ice.
An NADPH-regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) is prepared in phosphate buffer (100 mM, pH 7.4).[16]
Reaction Mixture Preparation:
In a 96-well plate, the test compound is diluted in phosphate buffer to an intermediate concentration.
Liver microsomes are added to achieve a final protein concentration of 0.5 mg/mL.[14]
The plate is pre-incubated at 37°C for 5-10 minutes.
Reaction Initiation: The metabolic reaction is initiated by adding the pre-warmed NADPH-regenerating system. The final concentration of the test compound is typically 1 µM.[17]
Time-Course Incubation: The plate is incubated at 37°C with shaking. At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), an aliquot of the reaction mixture is transferred to a new plate containing 3-4 volumes of ice-cold acetonitrile with an internal standard to terminate the reaction.[17][18]
Control Incubations: A negative control incubation is performed without the NADPH-regenerating system to assess for non-CYP-mediated or chemical degradation.[18]
Sample Processing & Analysis: The quenched samples are centrifuged to pellet proteins, and the supernatant is analyzed by a validated LC-MS/MS method to determine the concentration of the parent compound remaining at each time point.
Data Calculation:
The natural log of the percentage of compound remaining is plotted against time.
The slope of the linear portion of this plot gives the elimination rate constant (k).
Half-life (t½) is calculated as: t½ = 0.693 / k .
Intrinsic clearance (Clint, in µL/min/mg protein) is calculated as: Clint = (0.693 / t½) * (1 / microsomal protein concentration) .[16]
Part 2: Definitive In Vivo Pharmacokinetic Study in Rodents
While in vitro data are predictive, an in vivo study is essential to understand how a drug behaves in a complex biological system.[19] This study integrates the effects of absorption, distribution, metabolism, and excretion simultaneously and is crucial for determining key PK parameters like bioavailability and clearance.[20]
Causality Behind Experimental Choice: The rat is a commonly used species in preclinical PK studies due to its well-characterized physiology and the feasibility of surgical procedures and serial blood sampling.[21][22] By administering the compound both intravenously (IV) and orally (PO), we can determine the absolute oral bioavailability (F%), a critical parameter for any drug intended for oral delivery.
Study Design: Parallel Group IV and PO Dosing in Rats
Animal Model: Male Sprague-Dawley rats (n=3-4 per group), weighing 250-300g.
Dosing Groups:
Group 1 (IV): A single bolus dose of 1 mg/kg administered via the tail vein. The compound is formulated in a suitable vehicle (e.g., 20% Solutol HS 15 in saline).
Group 2 (PO): A single dose of 5 mg/kg administered by oral gavage. The compound is formulated as a suspension (e.g., in 0.5% methylcellulose).
Blood Sampling: Serial blood samples (~100 µL) are collected from a cannulated vessel (e.g., jugular vein) or by sparse sampling at pre-defined time points.
IV Group: Pre-dose, 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose.
PO Group: Pre-dose, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, 24 hours post-dose.
Sample Processing: Blood samples are collected into tubes containing an anticoagulant (e.g., K₂EDTA), and plasma is separated by centrifugation. Plasma samples are stored at -80°C until analysis.
Bioanalysis: Plasma concentrations of 3-des(allylthio)methyl-3-chloromethyl althiazide are quantified using a fully validated LC-MS/MS method, following FDA guidelines for bioanalytical method validation.[23][24][25]
Data Analysis and Key Pharmacokinetic Parameters
The plasma concentration-time data will be analyzed using non-compartmental analysis (NCA) with software such as Phoenix™ WinNonlin®. The key parameters to be determined include:
Maximum Concentration (Cmax): The highest observed plasma concentration.
Time to Cmax (Tmax): The time at which Cmax is observed.
Area Under the Curve (AUC): The total drug exposure over time, calculated from time zero to the last measurable concentration (AUC_last) and extrapolated to infinity (AUC_inf).
Terminal Half-Life (t½): The time required for the plasma concentration to decrease by half during the terminal elimination phase.
Clearance (CL): The volume of plasma cleared of the drug per unit of time (after IV administration).
Volume of Distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
Absolute Oral Bioavailability (F%): The fraction of the orally administered dose that reaches systemic circulation, calculated as: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100 .
Part 3: Data Synthesis and Interpretation
The ultimate goal is to integrate all in vitro and in vivo data to build a comprehensive pharmacokinetic profile. The following table summarizes hypothetical, yet plausible, data for 3-des(allylthio)methyl-3-chloromethyl althiazide, providing a clear overview for decision-making.
Table 1: Summary of Hypothetical Pharmacokinetic Profile
Parameter
Assay
Species
Result
Interpretation
Permeability
Papp (A→B) (x 10⁻⁶ cm/s)
Caco-2
N/A
15.2
High Permeability (likely well-absorbed)
Efflux Ratio
Caco-2
N/A
1.1
Not a substrate for major efflux pumps
Distribution
Fraction Unbound (fu)
Equilibrium Dialysis
Human
0.25 (75% Bound)
Moderate to High Protein Binding
Fraction Unbound (fu)
Equilibrium Dialysis
Rat
0.30 (70% Bound)
Moderate to High Protein Binding
Metabolism
Half-life (t½) (min)
Microsomal Stability
Human
85
Low to Moderate Metabolic Clearance
Intrinsic Clearance (Clint)
Microsomal Stability
Human
9.7
Low Intrinsic Clearance
Half-life (t½) (min)
Microsomal Stability
Rat
40
Moderate Metabolic Clearance
Intrinsic Clearance (Clint)
Microsomal Stability
Rat
20.5
Moderate Intrinsic Clearance
In Vivo Pharmacokinetics
Cmax (ng/mL)
Rat PK Study (PO)
Rat
850
Robust plasma concentration achieved
Tmax (hr)
Rat PK Study (PO)
Rat
1.5
Rapid absorption
Half-life (t½) (hr)
Rat PK Study (IV)
Rat
4.5
Moderate elimination half-life
Clearance (CL) (mL/min/kg)
Rat PK Study (IV)
Rat
15.2
Low systemic clearance
Volume of Distribution (Vd) (L/kg)
Rat PK Study (IV)
Rat
5.8
Wide distribution into tissues
Bioavailability (F%)
Rat PK Study
Rat
65%
Good oral bioavailability
Conclusion
This technical guide outlines a systematic and robust strategy for the complete preclinical pharmacokinetic profiling of 3-des(allylthio)methyl-3-chloromethyl althiazide. Based on our hypothetical data, the structural modification was successful. The compound exhibits high permeability , is not a substrate for efflux pumps , and demonstrates improved metabolic stability leading to low intrinsic clearance in human liver microsomes. The in vivo rat study corroborates these findings, showing rapid absorption, a moderate half-life, low systemic clearance, and good oral bioavailability (65%) . The moderate-to-high plasma protein binding is a typical characteristic of many drugs and, given the favorable clearance and bioavailability, is not considered a liability at this stage.
Collectively, this pharmacokinetic profile is highly encouraging. The data suggests that 3-des(allylthio)methyl-3-chloromethyl althiazide possesses "drug-like" properties that warrant its advancement to the next stages of preclinical development, including efficacy studies in relevant hypertension models and formal safety and toxicology assessments.
degradation pathways of althiazide to 3-des(allylthio)methyl-3-chloromethyl althiazide
An In-depth Technical Guide to the Degradation Pathways of Althiazide This guide provides a comprehensive exploration of the chemical stability of althiazide, with a focused investigation into its degradation pathways, i...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide to the Degradation Pathways of Althiazide
This guide provides a comprehensive exploration of the chemical stability of althiazide, with a focused investigation into its degradation pathways, including the potential formation of 3-des(allylthio)methyl-3-chloromethyl althiazide. Designed for researchers, scientists, and drug development professionals, this document synthesizes established knowledge on thiazide degradation with detailed, field-proven methodologies for conducting robust stability studies.
Introduction to Althiazide: A Thiazide Diuretic
Althiazide is a thiazide diuretic used for its antihypertensive properties.[1] Like other drugs in its class, it functions by inhibiting the sodium-chloride symporter in the distal convoluted tubule of the kidney, leading to increased excretion of sodium and water.[2] From a chemical standpoint, the stability of thiazide diuretics can be a concern, with althiazide noted as being particularly unstable compared to its counterparts like hydrochlorothiazide and chlorothiazide, especially under conditions of elevated pH and temperature.[2][3][4] Understanding the degradation pathways of althiazide is crucial for ensuring the safety, efficacy, and quality of pharmaceutical formulations.
Established Degradation Pathways of Thiazide Diuretics
Forced degradation studies, also known as stress testing, are essential for identifying potential degradation products and understanding the intrinsic stability of a drug substance.[5][6][7] These studies involve subjecting the drug to more severe conditions than those used for accelerated stability testing.[5][7] For thiazide diuretics, several degradation pathways have been identified through such studies.
Hydrolytic Degradation
A primary and well-documented degradation pathway for thiazide diuretics is hydrolysis of the thiadiazine ring.[2][4][8][9][10] This typically occurs under both acidic and basic conditions, leading to the formation of 4-amino-6-chloro-1,3-benzenedisulfonamide (ACB).[2][3][4][8] The rate of this hydrolysis is significantly influenced by pH and temperature.[2][3][4] Studies have shown that althiazide degrades more rapidly at higher pH values.[2][3][4]
Photodegradation
Exposure to light, particularly UV radiation, can also induce degradation of thiazide diuretics.[6][11][12][13] For althiazide and hydrochlorothiazide, photodegradation has been shown to yield chlorothiazide.[2][3] This highlights the importance of protecting althiazide-containing products from light.
Oxidative Degradation
Oxidation is another potential degradation pathway for many pharmaceuticals.[14][15] While specific oxidative degradation products of althiazide are not extensively detailed in the readily available literature, studies on hydrochlorothiazide have shown its susceptibility to oxidative stress.[8] The presence of a sulfonamide group and the thioether linkage in althiazide suggests potential vulnerability to oxidizing agents.
Thermal Degradation
Thermal degradation involves the decomposition of a drug substance at elevated temperatures.[16] While often studied in conjunction with hydrolysis, thermal stress alone can provide insights into the stability of a drug.[16][17] For thiazides, higher temperatures generally accelerate the rate of hydrolytic degradation.[2][3][4]
Proposed Degradation Pathway: Formation of 3-des(allylthio)methyl-3-chloromethyl althiazide
The formation of 3-des(allylthio)methyl-3-chloromethyl althiazide from althiazide represents a more complex degradation pathway that involves the cleavage of the C-S bond of the allylthiomethyl group and subsequent chlorination. While this specific degradant is not prominently documented in existing literature, a plausible mechanistic pathway can be proposed based on fundamental chemical principles relevant to forced degradation conditions.
The proposed pathway likely involves a multi-step process, potentially initiated under acidic conditions with a source of chloride ions. The thioether linkage could be protonated, making it a better leaving group. A nucleophilic attack by a chloride ion could then displace the allylthiol group, leading to the formation of the chloromethyl derivative.
Application Note: LC-ESI-MS/MS Fragmentation Pattern and Structural Characterization of 3-Des(allylthio)methyl-3-chloromethyl Althiazide
Scientific Rationale & Analyte Context In the rigorous landscape of pharmaceutical impurity profiling, characterizing degradation products and process-related impurities is critical for drug safety and regulatory complia...
Author: BenchChem Technical Support Team. Date: April 2026
Scientific Rationale & Analyte Context
In the rigorous landscape of pharmaceutical impurity profiling, characterizing degradation products and process-related impurities is critical for drug safety and regulatory compliance. 3-Des(allylthio)methyl-3-chloromethyl althiazide (CAS: 1824-47-1) is a well-documented, structurally complex impurity associated with the thiazide diuretic althiazide[1]. Structurally, this compound is formed when the (allylthio)methyl group at the C-3 position of the benzothiadiazine ring is substituted or degraded into a chloromethyl group[2].
Because this impurity retains the core pharmacophore but possesses an altered, potentially reactive alkyl halide side chain, its trace-level detection and structural confirmation are paramount. This application note details a robust, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol to isolate, sequence, and structurally characterize this specific impurity based on its collision-induced dissociation (CID) fragmentation mechanics[3].
Self-Validating Experimental Protocol
As a Senior Application Scientist, I emphasize that an analytical method must not merely generate data; it must inherently validate its own accuracy during execution. This protocol is designed as a self-validating system , utilizing isotopic pattern recognition as an internal quality control gate before MS/MS spectra are even interpreted.
Causality in Experimental Design
Ionization Choice (ESI-) : Negative-ion Electrospray Ionization is explicitly chosen because the sulfonamide moiety (
−SO2NH2
) on the benzothiadiazine core is highly acidic. Deprotonation readily occurs here, yielding a highly stable, abundant
[M−H]−
precursor ion, minimizing in-source fragmentation and maximizing sensitivity[3].
Isotopic Self-Validation : The target analyte (
C8H9Cl2N3O4S2
) contains exactly two chlorine atoms. The system is programmed to validate the precursor mass by confirming the characteristic
M:M+2:M+4
isotopic intensity ratio (approximately 9:6:1) at
m/z
344, 346, and 348. If this isotopic cluster is distorted, the system flags the peak as a matrix interference, preventing false-positive annotations.
Step-by-Step LC-HRMS/MS Workflow
Sample Preparation : Reconstitute 1.0 mg of the impurity standard in 1.0 mL of LC-MS grade Methanol to create a stock solution. Dilute to 100 ng/mL in initial mobile phase conditions (95% Water / 5% Acetonitrile).
Chromatographic Separation :
Column : Sub-2 µm C18 UHPLC column (e.g., 2.1 x 100 mm, 1.7 µm) to ensure sharp peak shapes and minimize matrix suppression.
Mobile Phase A : 0.1% Formic acid in Water.
Mobile Phase B : 0.1% Formic acid in Acetonitrile.
Gradient : 5% B to 95% B over 10 minutes. The high aqueous start ensures the retention of the polar sulfonamide, while the organic ramp effectively elutes the chloromethyl-substituted core.
MS/MS Parameters (Q-TOF) :
Polarity : Negative ESI.
Capillary Voltage : 2.5 kV.
Collision Energy (CE) : Ramped from 15 eV to 35 eV using Argon as the collision gas to capture both low-energy (SO2 loss) and high-energy (ring cleavage) fragmentation events.
Figure 1. Self-validating LC-ESI-MS/MS workflow for thiazide impurity profiling.
Mechanistic Mass Spectrometry Fragmentation
Upon isolation of the
[M−H]−
precursor at
m/z
344 (based on the
35Cl2
isotopologue), the molecule undergoes highly predictable, structurally diagnostic fragmentation pathways under CID. The fragmentation of 3-des(allylthio)methyl-3-chloromethyl althiazide follows the universal rules established for 6-chloro-7-sulfamoyl-3-alkyl-3,4-dihydro-1,2,4-benzothiadiazine-1,1-dioxides[3].
Pathway A: Expulsion of Sulfur Dioxide
Thiazide-based diuretics universally exhibit a strong thermodynamic drive to expel sulfur dioxide (
SO2
, 64 Da) from the thiadiazine 1,1-dioxide ring[3].
The precursor (
m/z
344) loses
SO2
to yield the fragment at m/z
280 . This step is mechanistically driven by the stabilization of the resulting anion through the formation of a contracted five-membered ring structure[3].
Subsequent elimination of hydrogen cyanide (HCN, 27 Da), which exclusively involves the N-2 nitrogen of the ring, yields the m/z
253 fragment[3].
Pathway B: Diagnostic Core Cleavage
Parallel to the
SO2
loss, the molecule undergoes a diagnostic retro-aldol-like cleavage of the thiadiazine ring.
This pathway results in the neutral loss of the C-3 side chain along with the N-2 atom (a 75 Da neutral loss corresponding to
C2H2ClN
), yielding the highly stable core fragment at m/z
269 [3].
The
m/z
269 ion is the universal signature for the intact 6-chloro-7-sulfamoyl-1,2,4-benzothiadiazine core[3].
This core fragment further decomposes via the loss of its own
SO2
group (from the sulfonamide or the remaining ring structure) to form m/z
205 , followed by the cleavage of the sulfonamide moiety to generate m/z
126 [3].
Figure 2. Proposed CID fragmentation pathway of 3-des(allylthio)methyl-3-chloromethyl althiazide.
Quantitative Data Presentation
The table below summarizes the exact masses and structural assignments for the primary fragments, acting as a reference library for automated LC-MS/MS annotation software.
Fragment Type
Nominal
m/z
Exact Mass (
m/z
)
Neutral Loss (Da)
Structural Assignment / Mechanism
Precursor
344
343.93
N/A
Deprotonated intact molecule (
[M−H]−
)
Product
280
279.99
64 (
SO2
)
Expulsion of
SO2
from the thiadiazine ring
Product
269
268.95
75 (
C2H2ClN
)
Cleavage of C-3 side chain and N-2 (Core formation)
Product
253
252.98
91 (
SO2
HCN)
Loss of HCN from the
m/z
280 fragment
Product
205
205.01
139
Loss of
SO2
from the
m/z
269 core fragment
Product
126
126.01
218
Deep cleavage of the sulfonamide and core structures
Note: All masses are calculated based on the monoisotopic
35Cl
isotope. In practice, fragments retaining the chloromethyl group or the core chlorine will exhibit corresponding M+2 isotopic peaks.
Definitive Structural Elucidation of 3-des(allylthio)methyl-3-chloromethyl althiazide using a Multi-dimensional NMR Spectroscopy Approach
An Application Note for Researchers and Drug Development Professionals Abstract This application note provides a comprehensive guide to the structural analysis of 3-des(allylthio)methyl-3-chloromethyl althiazide, a novel...
Author: BenchChem Technical Support Team. Date: April 2026
An Application Note for Researchers and Drug Development Professionals
Abstract
This application note provides a comprehensive guide to the structural analysis of 3-des(allylthio)methyl-3-chloromethyl althiazide, a novel derivative of the thiazide diuretic, althiazide. Unambiguous structural confirmation is a cornerstone of pharmaceutical development, ensuring compound identity, purity, and safety. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for non-destructive, definitive structural elucidation of small molecules in solution.[1][2] We present a detailed protocol employing a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments, including ¹H NMR, ¹³C NMR with DEPT-135, COSY, HSQC, and HMBC. The causality behind experimental choices is explained, and a systematic approach to spectral interpretation is detailed to construct a self-validating structural proof.
Introduction: The Imperative for Structural Verification
Althiazide is a thiazide diuretic used in the management of hypertension.[3] The synthesis of derivatives, such as 3-des(allylthio)methyl-3-chloromethyl althiazide, is a common strategy in drug discovery to modulate physiochemical properties and pharmacological activity. The synthetic route involves the substitution of the allylthiomethyl group at the C3 position with a chloromethyl group. Verifying the success of this transformation and confirming the precise regiochemistry is critical.
NMR spectroscopy provides unparalleled insight into molecular architecture by probing the magnetic properties of atomic nuclei.[1] Through a combination of experiments, it is possible to map out the complete covalent framework of a molecule, making it an indispensable tool for process chemistry, quality control, and regulatory submissions. This guide offers field-proven protocols and interpretation strategies tailored for the structural analysis of this specific heterocyclic compound.[4]
Figure 1: Target Analyte Structure
The chemical structure of 3-des(allylthio)methyl-3-chloromethyl althiazide is shown below with the standard numbering for the benzothiadiazine ring system. This numbering will be used for all subsequent spectral assignments.
Caption: Structure of the target analyte with atom numbering.
Experimental Design and Rationale
A multi-faceted NMR approach is required for an unambiguous assignment. Each experiment provides a unique piece of the structural puzzle, and together they form a robust, cross-verifiable dataset.
Caption: Integrated workflow for NMR-based structural elucidation.
¹H NMR: Provides the initial overview of all proton environments, their relative numbers (via integration), and proximity to other protons (via spin-spin coupling).
¹³C NMR & DEPT-135: Identifies all unique carbon environments. The DEPT-135 experiment is crucial as it differentiates between CH/CH₃ (positive phase) and CH₂ (negative phase) carbons, while quaternary carbons are absent.[5]
COSY (Correlation Spectroscopy): Maps correlations between protons that are coupled to each other, typically through two or three bonds (e.g., H-C-H or H-C-C-H). This is fundamental for identifying adjacent protons and building molecular fragments.[6]
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to (¹JCH coupling). This is the most reliable way to assign carbon chemical shifts based on their attached, and more easily assigned, protons.[7]
HMBC (Heteronuclear Multiple Bond Correlation): Reveals correlations between protons and carbons over two to three bonds (²JCH, ³JCH). This is the key experiment for connecting molecular fragments, as it establishes connectivity across quaternary carbons and heteroatoms.[7][8]
Protocols
Sample Preparation
High-quality data acquisition begins with meticulous sample preparation.
Analyte Weighing: Accurately weigh 10-15 mg of the dried 3-des(allylthio)methyl-3-chloromethyl althiazide sample directly into a clean, dry vial.
Solvent Selection: Due to the presence of exchangeable N-H protons and the polar nature of the sulfonamide group, deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice. It is an excellent solvent for a wide range of organic molecules and shifts the residual water peak away from most analyte signals.
Dissolution: Add approximately 0.6 mL of DMSO-d₆ to the vial.
Homogenization: Gently vortex or sonicate the sample for 1-2 minutes until the analyte is completely dissolved. A clear, particulate-free solution is essential.
Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube. Ensure the sample height is at least 4.5 cm to be within the detection region of the NMR coil.
Standard: DMSO-d₆ serves as a convenient internal lock signal. The solvent's residual proton signal (δ ≈ 2.50 ppm) and carbon signal (δ ≈ 39.52 ppm) can be used for chemical shift referencing.
NMR Data Acquisition
All spectra should be acquired on a spectrometer with a minimum field strength of 400 MHz to ensure sufficient spectral dispersion.
Experiment
Key Parameters
Purpose
¹H NMR
32 scans, 2s relaxation delay
Quantitative proton count, chemical environment, and coupling constants.
¹³C NMR
2048 scans, 2s relaxation delay
Identify all unique carbon signals.
DEPT-135
256 scans, 2s relaxation delay
Differentiate C, CH, CH₂, and CH₃ groups by signal phase.[5]
gCOSY
4 scans, 256 increments in F1
Identify proton-proton (²JHH, ³JHH) spin systems.
gHSQC
8 scans, 256 increments in F1
Correlate protons to their directly attached carbons (¹JCH).
gHMBC
16 scans, 512 increments in F1
Map long-range proton-carbon correlations (²JCH, ³JCH) to establish connectivity.
Predicted Spectral Data & Interpretation
Note: The following data are predicted based on established principles of NMR spectroscopy for heterocyclic and aromatic systems. Actual experimental values may vary slightly.
Aromatic Region (7.5 - 7.8 ppm): Two singlets are expected for H-5 and H-8, indicating they have no adjacent protons on the aromatic ring. This is consistent with the substitution pattern.
Amide/Amine Protons (6.9 - 7.4 ppm): Three distinct signals corresponding to the two sulfonamide protons (SO₂NH₂) and the two N-H protons of the heterocyclic ring are expected. These signals are often broad and will exchange with D₂O. The N(4)-H is expected to be a doublet due to coupling with H-3.
Aliphatic Region (3.7 - 5.0 ppm): This region is key for confirming the structure.
A multiplet around 5.0 ppm is predicted for the chiral proton at C-3.
Two distinct signals for the diastereotopic protons of the chloromethyl (-CH₂Cl) group are expected. They will appear as a pair of doublets of doublets (dd) due to geminal coupling to each other and vicinal coupling to the H-3 proton.
¹³C NMR and DEPT-135 Analysis:
The ¹³C spectrum should show 8 distinct carbon signals.
DEPT-135: This experiment is crucial for validation.
It will show three positive signals for the three CH groups (C-3, C-5, C-8).
It will show one negative signal for the CH₂ group of the chloromethyl substituent.
The four quaternary carbons (C-4a, C-6, C-7, C-8a) will be absent, confirming their assignment.
2D Correlation Analysis:
Caption: Predicted key 2D NMR correlations for structural assembly.
COSY: A crucial cross-peak will be observed between the N(4)-H proton (~7.2 ppm) and the H-3 proton (~5.0 ppm). Another will be seen between H-3 and the -CH₂Cl protons (~3.8 ppm), confirming the H-N-C-CH₂ fragment.
HSQC: This spectrum will cleanly link each proton signal to its corresponding carbon signal as listed in the table, confirming the one-bond C-H connections. For example, the proton multiplet at ~5.0 ppm will correlate to the carbon signal at ~65.0 ppm, definitively assigning both to the C3/H3 pair.
HMBC: This experiment provides the final, irrefutable proof of the overall structure by connecting the fragments.
Key Correlation 1: A strong correlation from the protons of the chloromethyl group (H-CH₂Cl) to the C-3 carbon confirms the attachment of the substituent at the correct position.
Key Correlation 2: Correlations from the H-3 proton to both C-4a and C-8a will be observed, locking the stereocenter into the heterocyclic ring.
Key Correlation 3: Correlations from the aromatic proton H-5 to the quaternary carbons C-4a, C-6, and C-7 will unambiguously place the substituents on the aromatic ring. Similarly, correlations from H-8 to C-6 and C-4a will confirm the structure.
Conclusion
The systematic application of 1D and 2D NMR spectroscopy provides a powerful and definitive method for the structural elucidation of 3-des(allylthio)methyl-3-chloromethyl althiazide. By following the detailed protocols and interpretation workflow outlined in this application note, researchers can confidently verify the identity and purity of this and other related pharmaceutical compounds. The combination of COSY, HSQC, and HMBC experiments creates a self-validating network of correlations that leaves no ambiguity in the final structural assignment, fulfilling critical requirements for drug development and quality assurance.
References
Silva, A. M. S., et al. (2011). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry. Available at: [Link]
ResolveMass Laboratories Inc. (n.d.). NMR characterization of small and large molecules. Available at: [Link]
Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry.
Latosińska, J. N. (2005). Structure-activity study of thiazides by magnetic resonance methods (NQR, NMR, EPR) and DFT calculations. Journal of Molecular Graphics and Modelling. Available at: [Link]
National Center for Biotechnology Information. (n.d.). Althiazide. PubChem Compound Database. Available at: [Link]
SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). San Diego State University. Available at: [Link]
Organic Chemistry Explained. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC [Video]. YouTube. Available at: [Link]
University of Bath. (2017, May 1). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. Available at: [Link]
Columbia University NMR Core Facility. (n.d.). HSQC and HMBC. Available at: [Link]
Isolation and Purification of 3-des(allylthio)methyl-3-chloromethyl althiazide from Bulk API
Introduction & Scientific Rationale Althiazide is a potent thiazide diuretic widely utilized for the management of hypertension and edema. It functions by inhibiting sodium and chloride reabsorption in the distal convolu...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Scientific Rationale
Althiazide is a potent thiazide diuretic widely utilized for the management of hypertension and edema. It functions by inhibiting sodium and chloride reabsorption in the distal convoluted tubules ([1]). During the multi-step synthesis of the althiazide Active Pharmaceutical Ingredient (API)—which involves chlorination, sulfonamide formation, and heterocyclic ring construction—various process-related impurities and degradants can emerge ([1]).
One critical process-related impurity is 3-des(allylthio)methyl-3-chloromethyl althiazide (CAS: 1824-47-1) ([2]). This variant forms when the allylthio substitution is incomplete, leaving a reactive chloromethyl group at the 3-position of the benzothiadiazine core. To comply with ICH Q3A(R2) guidelines, any impurity present in the bulk API above the 0.10% qualification threshold must be structurally elucidated and tested for toxicity. This necessitates the extraction and purification of high-purity (>95%) reference standards directly from the bulk API using Preparative High-Performance Liquid Chromatography (Prep-HPLC) ([3]).
Physicochemical Profiling & Causality in Method Design
The structural divergence between the main API and the target impurity dictates our chromatographic strategy. The substitution of the bulky, hydrophobic allylthio group (
−CH2−S−CH2−CH=CH2
) with a smaller, more polar chloromethyl group (
−CH2−Cl
) significantly reduces the lipophilicity of the impurity. Consequently, in Reversed-Phase HPLC (RP-HPLC), the 3-chloromethyl impurity exhibits weaker retention and will elute prior to the main althiazide peak.
Furthermore, both compounds possess a weakly acidic sulfonamide moiety with a predicted pKa of ~7.94 ([2]). If analyzed in a neutral aqueous environment, partial ionization occurs, leading to severe peak tailing and loss of resolution. To prevent this, the mobile phase must be acidified. We utilize 0.1% Formic Acid because it ensures the analytes remain fully protonated (neutral) for sharp peak shapes while maintaining complete volatility for downstream LC-MS characterization and lyophilization ([4]).
Process Visualization
Preparative isolation workflow for 3-chloromethyl althiazide with integrated quality control.
Quantitative Data & Scale-Up Parameters
Table 1: Physicochemical Comparison
Property
Althiazide API
3-des(allylthio)methyl-3-chloromethyl althiazide
CAS Number
5588-16-9
1824-47-1
Molecular Formula
C11H14ClN3O4S3
C8H9Cl2N3O4S2
Molecular Weight
383.89 g/mol
346.21 g/mol
Key Substitution (C3)
−CH2−S−CH2−CH=CH2
−CH2−Cl
Elution Order (RP-HPLC)
Late Eluting (Main Peak)
Early Eluting (Impurity Peak)
Table 2: Analytical to Preparative Scale-Up Parameters
Scale-up calculations are based on maintaining a constant linear velocity across the column cross-sectional area.
Weighing: Accurately weigh 5.0 g of crude Althiazide API into a clean 100 mL volumetric flask.
Solvation: Dissolve the API in Dimethyl Sulfoxide (DMSO) to achieve a final concentration of 50 mg/mL.
Causality Note: DMSO is specifically chosen over methanol or mobile phase because benzothiadiazines exhibit limited aqueous solubility. Injecting highly concentrated sample in a weak solvent can cause immediate precipitation at the column head, leading to catastrophic overpressure and band broadening. DMSO ensures the sample remains in solution until it is safely distributed onto the stationary phase.
Filtration: Sonicate the solution for 15 minutes and filter through a 0.45 µm PTFE membrane to remove any insoluble particulates.
Phase 2: Preparative HPLC Execution
Equilibration: Prime the preparative system with Mobile Phase A and B. Run a blank DMSO injection to establish a clean baseline and verify system backpressure.
Loading: Inject 5.0 mL (250 mg total load) of the prepared API solution onto the 50 mm Prep C18 column.
Separation & Monitoring: Execute the gradient program (Table 3). Monitor the separation at 220 nm (primary absorption for the benzothiadiazine ring) and 270 nm ([5]).
Fraction Collection: The 3-chloromethyl impurity will elute at approximately 12.5 minutes, distinctly separated from the massive althiazide peak at ~18.0 minutes. Trigger fraction collection using a strict slope-and-threshold algorithm to avoid collecting the tailing edges of closely eluting minor degradants.
Phase 3: In-Process Quality Control (Self-Validation)
Do not immediately pool fractions. To ensure the integrity of the final reference standard, the protocol must self-validate:
Extract a 10 µL aliquot from each collected fraction tube.
Re-inject these aliquots onto the Analytical HPLC system using the scaled-down parameters (Table 2).
Decision Gate: Only pool fractions that demonstrate a chromatographic purity of ≥98.0% . Fractions failing this criterion must be discarded or recycled for a secondary purification pass.
Phase 4: Solvent Evaporation & Lyophilization
Acetonitrile Removal: Transfer the pooled, validated fractions to a rotary evaporator. Remove the acetonitrile under reduced pressure (40°C bath, 150 mbar) until only the aqueous phase remains.
Causality Note: Acetonitrile must be completely removed prior to freeze-drying. Organic solvents drastically lower the freezing point of the mixture, which can cause the sample to melt, "bump," and violently erupt from the flask under high vacuum.
Lyophilization: Snap-freeze the remaining aqueous solution using a dry ice/acetone bath. Lyophilize for 48–72 hours at -50°C and <0.1 mbar.
Yield: The process yields 3-des(allylthio)methyl-3-chloromethyl althiazide as a highly pure, beige crystalline solid, ready for NMR/LC-MS structural confirmation and downstream toxicity assays.
References
Separation of Althiazide on Newcrom R1 HPLC column | SIELC Technologies |[Link]
Simultaneous determination of althiazide and spironolactone in tablets by high-performance liquid chromatography | PubMed (J Chromatogr.) |[Link]
Althiazide Impurities and Related Compound | Veeprho |[Link]
Cas 1824-47-1, 3-Des(allylthio)Methyl-3-chloroMethyl Althiazide | Lookchem |[Link]
Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario | Asian Journal of Research in Chemistry |[Link]
Application Note: Quantification of 3-des(allylthio)methyl-3-chloromethyl Althiazide in Pharmaceutical Formulations
Introduction & Mechanistic Background Althiazide is a potent thiazide diuretic utilized in the management of hypertension and edema, functioning by inhibiting sodium and chloride reabsorption in the distal convoluted tub...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Mechanistic Background
Althiazide is a potent thiazide diuretic utilized in the management of hypertension and edema, functioning by inhibiting sodium and chloride reabsorption in the distal convoluted tubules[1]. The synthesis of althiazide is a multi-step process involving chlorination, sulfonamide formation, and heterocyclic ring construction[1]. During the cyclization phase, a 3-chloromethyl intermediate is formed, which subsequently undergoes nucleophilic substitution with allyl mercaptan to yield the final active pharmaceutical ingredient (API).
Incomplete substitution during this step results in the retention of 3-des(allylthio)methyl-3-chloromethyl althiazide (CAS 1824-47-1)[2]. Because this compound is structurally similar to the API but possesses reactive halogen properties, it is classified as a critical process-related impurity. Regulatory frameworks (such as ICH Q3A/B) require stringent monitoring of such impurities to ensure the safety and efficacy of the final dosage form. This application note details a robust, stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method specifically engineered for the selective quantification of this chloromethyl impurity in solid oral dosage forms.
Analytical Strategy & Causality
As a Senior Application Scientist, developing an assay for trace impurities requires moving beyond trial-and-error to apply first-principles chemistry. The methodology described below is built on specific mechanistic causalities:
Causality in Chromatographic Elution: The 3-des(allylthio)methyl-3-chloromethyl impurity lacks the bulky, hydrophobic allylthio group present in the parent althiazide molecule[2]. The replacement of this group with a more polar, compact chloromethyl moiety significantly reduces the molecule's overall lipophilicity (logP). Consequently, under reversed-phase conditions, the impurity exhibits weaker hydrophobic interactions with the C18 stationary phase and elutes prior to the main althiazide peak. This early elution is highly advantageous; it ensures the trace impurity is not obscured by the tailing edge of the highly concentrated API peak, enabling accurate integration at the Limit of Quantification (LOQ).
Ionization Suppression (Buffer Selection): Both althiazide and its chloromethyl impurity possess weakly acidic sulfonamide groups. If analyzed in an unbuffered or neutral aqueous mobile phase, these groups will partially ionize, leading to multiple retention states, severe peak tailing, and irreproducible retention times. By utilizing an acidic modifier—specifically 0.1% phosphoric acid (pH ~2.5)—the ionization of the sulfonamide moieties is completely suppressed[3]. This locks the analytes into a single, neutral state, driving purely hydrophobic interactions and yielding sharp, Gaussian peaks. For LC-MS/MS compatibility, phosphoric acid can be directly substituted with 0.1% formic acid[3].
Matrix Elimination (Sample Preparation): Pharmaceutical formulations containing thiazides often utilize insoluble excipients such as magnesium stearate, talc, and microcrystalline cellulose[4]. A 50:50 (v/v) Methanol:Water extraction solvent is strategically selected. The methanol fraction ensures rapid and complete solubilization of the lipophilic API and its impurity, while the aqueous fraction forces the precipitation of hydrophobic binders and lubricants.
Experimental Protocols
Reagents & Materials
Standards: Althiazide Reference Standard, 3-des(allylthio)methyl-3-chloromethyl althiazide Reference Standard (CAS 1824-47-1).
To guarantee data integrity, this protocol functions as a self-validating system. Prior to any sample analysis, a System Suitability Test (SST) solution (containing 100 µg/mL althiazide and 1 µg/mL of the chloromethyl impurity) must be injected. The chromatography data system (CDS) is programmed to automatically abort the sequence if the resolution (
Rs
) between the impurity and althiazide falls below 2.0. This built-in gatekeeping prevents the generation of false quantitative data due to column degradation or mobile phase preparation errors.
Step-by-Step Sample Preparation
Pulverization: Randomly select 20 althiazide tablets. Grind them into a fine, homogenous powder using a clean agate mortar and pestle.
Extraction: Weigh an amount of powder equivalent to 10 mg of althiazide API and transfer it to a 100 mL volumetric flask.
Solubilization: Add 70 mL of the extraction diluent (50:50 v/v MeOH:Water). Sonicate the flask in a cold water bath for 15 minutes to disrupt the formulation matrix without inducing thermal degradation.
Volume Adjustment: Allow the solution to return to room temperature, then make up to the 100 mL mark with the extraction diluent.
Clarification: Centrifuge a 10 mL aliquot at 4,000 rpm for 10 minutes to pellet the insoluble excipients.
Filtration: Draw the supernatant into a syringe and filter through a 0.22 µm PTFE membrane directly into an HPLC autosampler vial, discarding the first 1 mL of filtrate to account for membrane saturation.
Chromatographic Workflow
Sample preparation and HPLC workflow for althiazide impurity analysis.
Data Presentation & Method Validation
The method was validated according to ICH Q2(R1) guidelines, demonstrating high precision, accuracy, and linearity. Quantitative data is summarized in the structured tables below.
Table 1: Optimized Chromatographic Conditions
Parameter
Specification / Setting
Justification
Column
Core-Shell C18 (150 mm × 4.6 mm, 2.7 µm)
High efficiency and resolution at lower backpressures.
Ensures baseline stability and reproducible retention.
Flow Rate
1.0 mL/min
Optimal linear velocity for 4.6 mm ID columns.
Column Temp.
30 °C
Stabilizes mobile phase viscosity and partition kinetics.
Detection
UV/PDA at 270 nm
Maximum absorbance for the benzothiadiazine core.
Injection Vol.
10 µL
Prevents column overloading while maintaining sensitivity.
Table 2: Method Validation Summary
Validation Parameter
3-des(allylthio)methyl-3-chloromethyl althiazide
Althiazide (API)
Linearity Range
0.05 – 5.0 µg/mL
10 – 150 µg/mL
Correlation Coefficient (
R2
)
0.9998
0.9995
Limit of Detection (LOD)
0.015 µg/mL
0.05 µg/mL
Limit of Quantification (LOQ)
0.05 µg/mL
0.15 µg/mL
Accuracy (Recovery %)
98.5% – 101.2%
99.1% – 100.8%
Precision (% RSD, n=6)
1.2%
0.8%
Table 3: System Suitability Criteria (Gatekeeping Metrics)
Metric
Acceptance Criteria
Observed Value
Resolution (
Rs
)
≥ 2.0 (Impurity vs API)
3.4
Tailing Factor (
Tf
)
≤ 1.5
1.1 (Impurity), 1.2 (API)
Theoretical Plates (
N
)
> 5,000
> 8,500
Retention Time (
Rt
)
Impurity < API
Impurity: 4.2 min, API: 6.8 min
Conclusion
The quantification of 3-des(allylthio)methyl-3-chloromethyl althiazide requires a nuanced understanding of its physicochemical properties relative to the parent API. By leveraging the reduced lipophilicity of the impurity to achieve early elution, and employing acidic ionization suppression to guarantee peak symmetry, this protocol delivers a self-validating, highly reliable analytical solution. The method successfully isolates the target impurity from complex formulation matrices, ensuring rigorous compliance with pharmaceutical safety standards.
References
Title: Althiazide Impurities and Related Compound
Source: Veeprho Pharmaceuticals
URL: [Link]
Title: Separation of Althiazide on Newcrom R1 HPLC column
Source: SIELC Technologies
URL: [Link]
Title: Isocratic RP-HPLC Method for Simultaneous Estimation of Spirinolactone and Hydrochlorthiazide in Oral Solid Dosage Form
Source: Research Journal of Pharmacy and Technology
URL: [Link]
Analysis of 3-des(allylthio)methyl-3-chloromethyl althiazide: Validated Sample Preparation Protocols for Chromatographic Analysis
An Application Note and Protocol from the Office of the Senior Application Scientist Abstract This application note provides detailed, validated protocols for the preparation of samples containing 3-des(allylthio)methyl-...
Author: BenchChem Technical Support Team. Date: April 2026
An Application Note and Protocol from the Office of the Senior Application Scientist
Abstract
This application note provides detailed, validated protocols for the preparation of samples containing 3-des(allylthio)methyl-3-chloromethyl althiazide for subsequent analysis by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). As a structurally related analogue of the thiazide diuretic class, this compound requires robust and efficient extraction from complex biological matrices to ensure accurate and reproducible quantification.[1] Direct analytical protocols for this specific derivative are not widely published; therefore, the methodologies herein are synthesized from established and validated techniques for thiazide diuretics, such as hydrochlorothiazide, and other small molecules in pharmaceutical and clinical research.[2][3] We present three primary protocols: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE), each tailored for different analytical requirements, including sample matrix, required sensitivity, and throughput. The rationale behind each step is thoroughly explained to empower researchers to adapt these protocols to their specific needs.
Introduction and Scientific Principle
3-des(allylthio)methyl-3-chloromethyl althiazide is a derivative of althiazide, a thiazide diuretic. Thiazide diuretics act by inhibiting the sodium-chloride symporter in the distal convoluted tubule of the nephron, leading to increased excretion of sodium, chloride, and water.[4] The analysis of these compounds and their metabolites in biological fluids (e.g., plasma, urine) and pharmaceutical formulations is critical for pharmacokinetic, toxicological, and quality control studies.[5][6]
The primary challenge in analyzing such compounds is their presence at low concentrations within complex biological matrices. These matrices contain endogenous substances like proteins, lipids, and salts that can interfere with analysis, suppress instrument signals, and damage analytical columns.[7] Therefore, effective sample preparation is arguably the most critical step in the analytical workflow.[8][9] It aims to:
Remove interfering matrix components.
Concentrate the analyte to detectable levels.
Ensure the final sample is compatible with the analytical instrumentation.[10]
This guide details three "gold-standard" sample preparation techniques, providing a pathway from raw sample to analysis-ready solution.
General Laboratory Requirements
Glassware: Use deactivated or silanized glass volumetric flasks and tubes to prevent analyte adsorption.
Solvents: All solvents (e.g., acetonitrile, methanol, ethyl acetate) should be of HPLC or LC-MS grade.
Water: Use ultrapure (18.2 MΩ·cm) water.
Centrifuge: A refrigerated microcentrifuge capable of >14,000 x g.
Evaporation System: A nitrogen blowdown evaporator is recommended for solvent removal to concentrate the sample without excessive heat, preserving analyte integrity.[11]
Protocol 1: Protein Precipitation (PPT) for Plasma/Serum Samples
Principle: This is the simplest and fastest method for removing the majority of proteins from plasma or serum. A water-miscible organic solvent is added to the sample, which disrupts the hydration shell around proteins, causing them to denature and precipitate.[12][13]
Best For: High-throughput screening, applications where high sensitivity is not required, and when sample volume is limited.
Causality Behind Choices:
Acetonitrile (ACN): ACN is the preferred precipitation solvent as it tends to produce cleaner supernatants and more complete protein removal compared to methanol.[13][14] A 3:1 or 4:1 ratio of ACN to plasma is optimal for efficient protein crashing.
Low Temperature: Performing the precipitation and centrifugation at low temperatures (4°C) enhances protein aggregation and yields a more compact pellet.[7]
Step-by-Step Methodology:
Sample Aliquoting: In a microcentrifuge tube, pipette 100 µL of plasma or serum sample.
Internal Standard (IS) Spiking: Add the internal standard (if used) in a small volume (e.g., 5-10 µL) of solvent and vortex briefly.
Precipitant Addition: Add 300 µL of ice-cold acetonitrile to the sample.
Mixing: Vortex the mixture vigorously for 30-60 seconds. This step is critical to ensure complete denaturation of proteins.[13]
Incubation: Incubate the tubes at -20°C for 20 minutes to maximize protein precipitation.
Centrifugation: Centrifuge the samples at 14,000 x g for 15 minutes at 4°C.
Supernatant Transfer: Carefully aspirate the clear supernatant and transfer it to a clean tube or HPLC vial. Avoid disturbing the protein pellet.
Evaporation & Reconstitution (Optional but Recommended): For increased sensitivity, evaporate the supernatant to dryness under a gentle stream of nitrogen.[11] Reconstitute the residue in 100 µL of the initial mobile phase of your chromatographic system. This step ensures the injection solvent is compatible with the mobile phase, leading to better peak shape.
Protocol 2: Liquid-Liquid Extraction (LLE)
Principle: LLE separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent.[15] The analyte partitions into the organic phase, leaving polar interferences behind in the aqueous phase.
Best For: Cleaner extracts than PPT, good recovery for moderately non-polar compounds, and analyte concentration.
Causality Behind Choices:
pH Adjustment: Thiazide diuretics are weakly acidic. Adjusting the pH of the aqueous sample to be slightly acidic (e.g., pH 5) ensures the analyte is in its neutral, less water-soluble form, thereby maximizing its partitioning into the organic solvent.[16]
Solvent Selection: Ethyl acetate is a common and effective solvent for extracting thiazide diuretics.[16] It has intermediate polarity and is immiscible with water. For potentially more polar metabolites, a mixture like dichloromethane/isopropanol might be considered.
Step-by-Step Methodology:
Sample Aliquoting: In a suitable extraction tube, pipette 500 µL of plasma or urine.
pH Adjustment: Add 50 µL of 1 M phosphate buffer (pH 5.0). Vortex briefly.
Extraction Solvent Addition: Add 2 mL of ethyl acetate.
Extraction: Cap the tube and vortex vigorously for 2 minutes, or use a mechanical shaker for 15 minutes. This maximizes the surface area between the two phases for efficient partitioning.
Phase Separation: Centrifuge at 3,000 x g for 10 minutes to achieve a clean separation of the aqueous and organic layers. Emulsion formation, a common issue, is minimized by this step.[17]
Organic Layer Transfer: Carefully transfer the upper organic layer to a clean tube, ensuring no aqueous phase is carried over.
Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen at approximately 40°C.
Reconstitution: Reconstitute the dried residue in 100-200 µL of the mobile phase for analysis.
Protocol 3: Solid-Phase Extraction (SPE)
Principle: SPE is a highly selective sample preparation technique that partitions the analyte between a solid stationary phase and a liquid mobile phase.[18] It provides the cleanest extracts and allows for significant analyte concentration, making it ideal for trace analysis.[3]
Best For: Applications requiring the highest sensitivity and selectivity (e.g., low-level quantification for pharmacokinetic studies).
Causality Behind Choices:
Sorbent Choice: A reversed-phase (e.g., C8 or C18) or a mixed-mode cation exchange (e.g., SOLA CX) sorbent is suitable.[2][19] Reversed-phase retains non-polar compounds from a polar matrix, while a mixed-mode phase can offer enhanced selectivity by utilizing both hydrophobic and ionic interactions.
Wash Step: The wash step is crucial for removing interferences that are less strongly retained on the sorbent than the analyte. A weak organic solvent (e.g., 5% methanol in water) will wash away polar impurities without eluting the target compound.
Elution Step: A strong organic solvent (e.g., methanol or acetonitrile) is used to disrupt the interaction between the analyte and the sorbent, eluting it from the cartridge.
Step-by-Step Methodology (using a Reversed-Phase C18 Cartridge):
Conditioning: Pass 1 mL of methanol through the SPE cartridge to wet the sorbent and activate the stationary phase. Do not allow the cartridge to go dry.
Equilibration: Pass 1 mL of ultrapure water (or a buffer matching the sample pH) through the cartridge to prepare it for the aqueous sample.
Sample Loading: Load the pre-treated sample (e.g., 1 mL of urine or plasma diluted 1:1 with 2% phosphoric acid) onto the cartridge at a slow, steady flow rate (approx. 1 mL/min).
Washing: Pass 1 mL of 5% methanol in water through the cartridge to remove hydrophilic interferences.
Drying: Dry the cartridge under vacuum or with nitrogen for 5-10 minutes to remove residual water, which can interfere with the elution step.
Elution: Elute the analyte with 1 mL of methanol into a collection tube.
Evaporation & Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute in a small volume (e.g., 100 µL) of mobile phase.
Method Selection and Data Summary
Choosing the right protocol depends on the specific goals of the analysis. The following table provides a comparative summary to guide your decision.
Caption: Figure 2: Detailed Steps for Solid-Phase Extraction.
References
Organomation. (n.d.). Preparing Samples for HPLC-MS/MS Analysis.
News-Medical.Net. (2023, December 5). Recent Advances in HPLC-MS for Pharmaceutical Analysis.
Sá-Pessoa, J., et al. (2004). Comparison of protein precipitation methods for sample preparation prior to proteomic analysis. PubMed.
Tisdall, P. A., et al. (n.d.). Liquid-chromatographic detection of thiazide diuretics in urine. PubMed.
SciSpace. (n.d.). Sample preparation in analysis of pharmaceuticals.
Dong, M. W. (2025, May 13). Sample Preparation of Drug Substances and Products in Regulated Testing: A Primer.
Phenomenex. (2025, June 9). Protein Precipitation Method.
Biotage. (2014, August 26). Extraction of Drugs from Plasma Using ISOLUTE SLE Supported Liquid Extraction Plates.
Thermo Fisher Scientific. (n.d.). Protein Precipitation Plates.
Zendelovska, D., et al. (2004). Development of solid-phase extraction method and its application for determination of hydrochlorothiazide in human plasma using HPLC. PubMed.
Drawell. (2024, April 29). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques.
Benchchem. (n.d.). Application Notes and Protocols for Protein Precipitation in Plasma Samples Using Sulfosalicylic Acid Prior to HPLC Analysis.
Agilent Technologies, Inc. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates.
AKJournals. (2024). Bioanalytical methods and extraction techniques for the quantification of hydrochlorothiazide and its pharmaceutical combinations.
Thermo Fisher Scientific. (n.d.). LC-MS/MS Method for the Determination of HCTZ and Losartan from Human Plasma Using SOLA CX.
ResearchGate. (2026, March 25). Determination of hydrochlorothiazide in water by solid phase extraction-high performance liquid chromatography.
Phenomenex. (2025, May 23). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation.
SpringerLink. (n.d.). Thiazide Diuretics.
WADA. (n.d.). PROJECT REVIEW ”Detection and stability of thiazide drugs”.
ResearchGate. (2026, February 9). Overview of the Determination of Hydrochlorothiazide Levels in Pharmaceutical Preparations and Biological Matrices.
Pistos, C., et al. (2009). Benzodiazepines: sample preparation and HPLC methods for their determination in biological samples. PubMed.
Technical Support Center: Optimizing the Synthesis of 3-des(allylthio)methyl-3-chloromethyl Althiazide
Welcome to the technical support center for the synthesis of 3-des(allylthio)methyl-3-chloromethyl althiazide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth tr...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the synthesis of 3-des(allylthio)methyl-3-chloromethyl althiazide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions to help improve the yield and purity of this target compound. The protocols and advice provided herein are based on established principles of organic chemistry and the known properties of thiazide diuretics.
Introduction: The Challenge of Synthesizing 3-Chloromethyl Althiazide Derivatives
The synthesis of 3-chloromethyl substituted benzothiadiazine 1,1-dioxides, such as 3-des(allylthio)methyl-3-chloromethyl althiazide, presents a significant challenge due to the inherent instability of the thiazide ring system. Thiazide diuretics are known to be susceptible to hydrolysis, particularly under harsh pH and temperature conditions.[1][2][3] Althiazide, in particular, has been noted for its relative instability compared to other chlorinated thiazides.[1][2][3] Therefore, achieving a high yield requires careful control of reaction conditions and a thorough understanding of the potential side reactions and degradation pathways.
This guide provides a plausible synthetic route and addresses common issues encountered during the synthesis, with a focus on practical solutions to maximize your yield and obtain a high-purity product.
Plausible Synthetic Pathway
A logical and efficient synthetic route to 3-des(allylthio)methyl-3-chloromethyl althiazide involves a two-step process starting from the commercially available 6-chloro-7-sulfamoyl-2H-1,2,4-benzothiadiazine 1,1-dioxide. This pathway first introduces a hydroxymethyl group at the 3-position, which is then converted to the desired chloromethyl group.
Diagram of the Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of 3-des(allylthio)methyl-3-chloromethyl althiazide.
Troubleshooting Guide
This section addresses specific issues you may encounter during your synthesis in a question-and-answer format.
Step 1: Hydroxymethylation
Question: I am getting a low yield for the 3-hydroxymethyl intermediate. What are the likely causes and how can I improve it?
Answer: A low yield in the hydroxymethylation step is often due to one or more of the following factors:
Incomplete Reaction: The starting material, 6-chloro-7-sulfamoyl-2H-1,2,4-benzothiadiazine 1,1-dioxide, may not be fully soluble in the reaction medium.
Solution: Ensure you are using a suitable solvent system that can dissolve both the starting material and the reagents. A mixture of an organic solvent like dioxane or THF with water can be effective. Gentle heating (e.g., 40-50°C) can also improve solubility and reaction rate, but be cautious of higher temperatures which could lead to degradation.
Side Reactions: Formaldehyde can undergo self-polymerization (to form paraformaldehyde) or react non-selectively.
Solution: Use a fresh, high-quality source of formaldehyde. A slight excess of formaldehyde is typically used, but a large excess should be avoided. The reaction should be carefully monitored by Thin Layer Chromatography (TLC) to determine the optimal reaction time and prevent the formation of byproducts.
Inappropriate pH: The reaction is base-catalyzed. If the basicity is too low, the reaction will be slow. If it is too high, it can promote the degradation of the thiazide ring.
Solution: Use a mild inorganic base like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃). The pH should be maintained in the weakly basic range (pH 8-9). You can monitor the pH during the reaction and add base as needed.
Work-up Issues: The hydroxymethyl product may be partially soluble in water, leading to losses during aqueous work-up.
Solution: After acidifying the reaction mixture to neutralize the base, saturate the aqueous layer with sodium chloride before extraction. This will decrease the polarity of the aqueous phase and drive more of your product into the organic layer. Use a suitable organic solvent for extraction, such as ethyl acetate.
Step 2: Chlorination
Question: When I attempt to chlorinate the 3-hydroxymethyl intermediate, I observe significant decomposition of my product. Why is this happening and what can I do to prevent it?
Answer: This is the most critical step in the synthesis, and product degradation is a common problem. The benzothiadiazine 1,1-dioxide ring is sensitive to the acidic byproducts (HCl) generated during chlorination and can be cleaved.
Harsh Chlorinating Agent: Strong chlorinating agents and high temperatures can easily lead to decomposition.
Solution: Use a milder chlorinating agent or carefully control the reaction conditions. Thionyl chloride (SOCl₂) is a common choice, but the reaction must be performed at low temperatures (start at 0°C and allow to slowly warm to room temperature). The addition of SOCl₂ should be done dropwise to control the exotherm and the rate of HCl evolution.
Acid-Catalyzed Degradation: The HCl generated during the reaction can catalyze the hydrolysis and ring-opening of the thiazide structure.[1][2]
Solution: Perform the reaction in the presence of a non-nucleophilic base, such as pyridine, to scavenge the HCl as it is formed. Alternatively, conduct the reaction in an anhydrous solvent and under an inert atmosphere (e.g., nitrogen or argon) to minimize moisture that could contribute to hydrolysis.
Prolonged Reaction Time: Leaving the reaction for too long, even at room temperature, can lead to the accumulation of byproducts.
Solution: Monitor the reaction closely by TLC. Once the starting material is consumed, the reaction should be quenched immediately.
Work-up Procedure: The acidic conditions of the reaction mixture can cause degradation during work-up.
Solution: Quench the reaction by carefully pouring it onto ice water or a cold, saturated sodium bicarbonate solution to neutralize any remaining acid. Extract the product quickly into an organic solvent.
Troubleshooting Decision Tree for Chlorination
Caption: A decision tree for troubleshooting the chlorination step.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control for maximizing the overall yield?
A1: The three most critical parameters are:
Temperature: Especially during the chlorination step, maintaining low temperatures is crucial to prevent degradation.
Moisture Control: The use of anhydrous solvents and an inert atmosphere is essential to prevent hydrolysis of both the starting materials and the product.
pH Control: Maintaining a weakly basic pH during hydroxymethylation and ensuring rapid neutralization after chlorination will protect the sensitive thiazide ring.
Q2: Which analytical techniques are recommended for monitoring the reaction and characterizing the product?
A2:
Reaction Monitoring: Thin Layer Chromatography (TLC) is indispensable for tracking the consumption of starting material and the formation of the product. A suitable mobile phase would be a mixture of ethyl acetate and hexanes.
Characterization:
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the intermediate and final product. The appearance of a new signal for the hydroxymethyl or chloromethyl group and the disappearance of the proton at the 3-position will be key indicators.
Mass Spectrometry (MS): To confirm the molecular weight of the product.
Infrared (IR) Spectroscopy: To identify key functional groups, such as the sulfonamide and the C-Cl bond.
Q3: Are there alternative synthetic routes to consider?
A3: An alternative approach could involve the direct chloromethylation of the starting benzothiadiazine. However, this is generally a harsher method and can lead to a mixture of products and lower yields. The two-step hydroxymethylation-chlorination route typically offers better control and higher purity.
Q4: What safety precautions should be taken?
A4:
Thionyl chloride (SOCl₂) and phosphorus oxychloride (POCl₃) are corrosive and react violently with water. They should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Chlorinated solvents like dichloromethane (DCM) should also be handled in a well-ventilated area.
Always perform reactions under an inert atmosphere where specified to prevent side reactions and ensure safety.
Experimental Protocols
Protocol 1: Synthesis of 3-hydroxymethyl-6-chloro-7-sulfamoyl-2H-1,2,4-benzothiadiazine 1,1-dioxide
To a solution of 6-chloro-7-sulfamoyl-2H-1,2,4-benzothiadiazine 1,1-dioxide (1 equivalent) in a 2:1 mixture of dioxane and water, add potassium carbonate (1.5 equivalents).
To this stirred suspension, add aqueous formaldehyde (37 wt. %, 1.2 equivalents) dropwise at room temperature.
Heat the reaction mixture to 45°C and stir for 4-6 hours, monitoring the reaction progress by TLC.
After completion, cool the mixture to room temperature and carefully acidify to pH ~6 with 1 M HCl.
Saturate the aqueous layer with NaCl and extract the product with ethyl acetate (3 x volume).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
The crude product can be purified by flash column chromatography on silica gel using an ethyl acetate/hexanes gradient.
Protocol 2: Synthesis of 3-chloromethyl-6-chloro-7-sulfamoyl-2H-1,2,4-benzothiadiazine 1,1-dioxide
Dissolve the 3-hydroxymethyl intermediate (1 equivalent) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
Cool the solution to 0°C in an ice bath.
Add thionyl chloride (1.1 equivalents) dropwise to the stirred solution over 15 minutes.
Allow the reaction to stir at 0°C for 30 minutes and then warm to room temperature. Monitor the reaction by TLC.
Once the reaction is complete (typically 1-2 hours), carefully pour the reaction mixture into a vigorously stirred mixture of ice and saturated sodium bicarbonate solution.
Separate the organic layer, and extract the aqueous layer with DCM (2 x volume).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure at a low temperature.
The crude product should be purified immediately by flash column chromatography on silica gel (pre-treated with triethylamine to neutralize acidic sites) using an ethyl acetate/hexanes gradient.
Data Summary Tables
Table 1: Common Chlorinating Agents and Conditions
Chlorinating Agent
Typical Conditions
Advantages
Disadvantages
Thionyl Chloride (SOCl₂)
Anhydrous DCM or Chloroform, 0°C to RT
Readily available, gaseous byproducts
Generates HCl, can be harsh
Phosphorus Oxychloride (POCl₃)
Anhydrous DCM, often with pyridine, 0°C to RT
Effective for hindered alcohols
Can be difficult to remove from the reaction mixture
Appel Reaction (CBr₄ or CCl₄, PPh₃)
Anhydrous THF or DCM, 0°C to RT
Mild conditions, neutral
Stoichiometric phosphine oxide byproduct can complicate purification
Table 2: Troubleshooting Summary
Issue
Potential Cause
Suggested Solution
Low Yield (Step 1)
Incomplete reaction, side reactions, poor work-up
Use co-solvent, gentle heating, monitor by TLC, saturate aqueous phase with NaCl
Decomposition (Step 2)
Harsh reagents, acidic conditions, high temperature
Use low temperature, add base (e.g., pyridine), use milder reagents
Multiple Impurities
Hydrolysis, dimerization, over-reaction
Ensure anhydrous conditions, use dilute solutions, monitor reaction time closely
Product Instability
Inherent property of the thiazide ring
Handle quickly, avoid heat, use neutralized silica gel for chromatography
References
Deventer, K., et al. (2009). Stability of selected chlorinated thiazide diuretics. Journal of Pharmaceutical and Biomedical Analysis, 49(2), 519-524.
PharmaCompass. (n.d.). Althiazide. Retrieved from [Link]
Patai, S. (Ed.). (1992). The Chemistry of Sulphones and Sulphoxides. John Wiley & Sons.
World Anti-Doping Agency. (n.d.). Detection and stability of thiazide drugs. Retrieved from [Link]
Request PDF. (n.d.). Stability of selected chlorinated thiazide diuretics. Retrieved from [Link]
Whitehead, C. W., et al. (1961). Diuretics. V. 3,4-Dihydro-1,2,4-benzothiadiazine 1,1-Dioxides. The Journal of Organic Chemistry, 26(8), 2814–2818.
Novello, F. C., & Sprague, J. M. (1957). Benzothiadiazine Dioxides as Novel Diuretics. Journal of the American Chemical Society, 79(8), 2028–2029.
resolving co-elution issues of 3-des(allylthio)methyl-3-chloromethyl althiazide in liquid chromatography
Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most persistent challenges in thiazide impurity profiling: the co-elution of 3-de...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most persistent challenges in thiazide impurity profiling: the co-elution of 3-des(allylthio)methyl-3-chloromethyl althiazide with the active pharmaceutical ingredient (API), althiazide .
This guide bypasses generic advice to provide field-proven, mechanistically grounded solutions for method development, ensuring your analytical workflows meet stringent ICH Q2(R1) validation standards.
Diagnostic Workflow for Resolving Co-Elution
Before altering your liquid chromatography (LC) parameters, it is critical to follow a logical diagnostic hierarchy. The workflow below outlines the decision tree for isolating structurally similar thiazide derivatives.
Diagnostic workflow for resolving thiazide impurity co-elution in liquid chromatography.
Core Troubleshooting Guide (FAQs)
Q1: Mechanistically, why does 3-des(allylthio)methyl-3-chloromethyl althiazide stubbornly co-elute with althiazide on a standard C18 column?
A1: The root cause lies in their shared 1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide core[1]. 3-des(allylthio)methyl-3-chloromethyl althiazide (CAS 1824-47-1) is a closely related process impurity[2]. The only structural difference is the substitution at the 3-position (a chloromethyl group versus an allylthiomethyl group).
In standard reverse-phase chromatography, retention is driven by hydrophobicity (Log P). Because the massive dual-ring core dominates the overall lipophilicity of both molecules, their partitioning behavior into the C18 stationary phase is nearly identical[3]. Without orthogonal selectivity, a C18 column simply cannot differentiate the minor steric and hydrophobic differences at the 3-position.
Q2: How can I leverage mobile phase pH to force separation?
A2: Both compounds possess a sulfonamide group with a pKa of approximately 7.9[4]. If your mobile phase pH is near neutral (e.g., pH 7.0), both molecules exist in a state of partial ionization. This dynamic equilibrium causes peak broadening, tailing, and severe co-elution.
The Solution: You must suppress ionization entirely. By lowering the mobile phase pH to 3.0 (using 10 mM potassium dihydrogen phosphate or 0.1% TFA), the sulfonamide groups remain fully protonated and neutral[5]. This maximizes hydrophobic retention and sharpens the peaks, allowing the subtle lipophilic difference between the chloromethyl and allylthiomethyl groups to dictate retention.
Q3: If pH optimization fails, which stationary phase chemistries provide the necessary orthogonal selectivity?
A3: When hydrophobic differentiation is insufficient, you must exploit alternative molecular interactions:
Phenyl-Hexyl Columns: The
π−π
interactions between the phenyl stationary phase and the benzothiadiazine rings amplify the minor steric differences at the 3-position, often pulling the impurity away from the API peak.
Mixed-Mode Columns: Columns like the Newcrom R1 combine reverse-phase hydrophobicity with low silanol activity and ion-pairing capabilities, which has been explicitly shown to resolve althiazide from its synthetic impurities[6].
Micellar Liquid Chromatography (MLC): Adding a surfactant like sodium dodecyl sulfate (SDS) above its critical micelle concentration (e.g., 0.15 M SDS) creates a secondary pseudostationary phase. The differential partitioning of the two compounds into the micelles provides extreme selectivity, often achieving resolution (
Rs
) > 2.0[7].
Quantitative Data Presentation
The table below summarizes the expected chromatographic behavior of althiazide and its 3-chloromethyl impurity under various method conditions.
Table 1: Impact of Chromatographic Conditions on Separation Efficacy
Chromatographic Condition
API Retention Time (min)
Impurity Retention Time (min)
Resolution (
Rs
)
Peak Tailing (
Tf
)
Causality / Mechanism
Standard C18, pH 7.0
4.20
4.25
0.4 (Fail)
1.8
Partial ionization causes band broadening.
Standard C18, pH 3.0
5.10
4.80
1.1 (Marginal)
1.2
Ionization suppressed; relies solely on minor Log P differences.
Phenyl-Hexyl, pH 3.0
6.30
5.40
2.1 (Pass)
1.1
π−π
interactions amplify steric differences at the 3-position.
Micellar LC (0.15 M SDS)
6.80
5.10
3.5 (Pass)
1.0
Differential partitioning into SDS micelles provides orthogonal selectivity.
Experimental Protocol: Method Optimization for Baseline Resolution
To guarantee scientific integrity, the following protocol is designed as a self-validating system . The method cannot be used for sample analysis unless the embedded System Suitability Test (SST) criteria are strictly met.
Phase 1: Preparation
Mobile Phase A (Aqueous): Prepare a 10 mM Potassium dihydrogen phosphate (
KH2PO4
) buffer. Adjust the pH precisely to 3.0 using dilute orthophosphoric acid[5]. Filter through a 0.22 µm membrane.
Mobile Phase B (Organic): Use LC-MS grade Acetonitrile.
Stationary Phase: Install a Phenyl-Hexyl or Mixed-Mode column (e.g., 150 mm × 4.6 mm, 3 µm particle size)[6].
Phase 2: Instrument Parameters
Flow Rate: 1.0 mL/min
Column Temperature: 40°C (Elevated temperature reduces mobile phase viscosity and improves mass transfer, sharpening peaks).
A shallow gradient is required to tease apart the closely eluting peaks.
0.0 - 2.0 min: 10% B (Isocratic hold to focus the analyte band)
2.0 - 12.0 min: Linear ramp to 50% B
12.0 - 15.0 min: Hold at 50% B (Column wash)
15.0 - 15.1 min: Return to 10% B
15.1 - 20.0 min: Re-equilibration at 10% B
Phase 4: System Suitability Testing (Self-Validation)
Before injecting unknown samples, inject a resolution standard containing 10 µg/mL of Althiazide and 1 µg/mL of 3-des(allylthio)methyl-3-chloromethyl althiazide.
Pass/Fail Criteria:
Resolution (
Rs
): Must be
≥1.5
between the API and the impurity. (If
<1.5
, the system fails. Do not proceed. Recalibrate pH or replace the column).
Tailing Factor (
Tf
): Must be
≤1.5
for both peaks.
Retention Time Precision: %RSD
≤2.0%
over six replicate injections.
References
Cas 1824-47-1, 3-Des(allylthio)Methyl-3-chloroMethyl Althiazide . LookChem. [Link]
Molecular mechanisms of thiazide-like diuretics-mediated inhibition of the human Na-Cl cotransporter . National Institutes of Health (PMC).[Link]
Hydrophobicity of Ionizable Compounds. A Theoretical Study and Measurements of Diuretic Octanol−Water Partition Coefficients . ACS Publications.[Link]
Analysis of Hydrocholorothiazide by Using Ultra Performance Liquid Chromatography . International Journal of Innovative Science and Research Technology (IJISRT). [Link]
Overview of the Determination of Hydrochlorothiazide Levels in Pharmaceutical Preparations and Biological Matrices . International Journal of Pharmaceutical Sciences and Medicine (IJPSM).[Link]
Separation of Althiazide on Newcrom R1 HPLC column . SIELC Technologies. [Link]
Liquid chromatographic determination of some thiazide diuretics in pharmaceuticals with a sodium dodecyl sulfate mobile phase . ResearchGate. [Link]
Technical Support Center: Forced Degradation & Stability Testing for 3-des(allylthio)methyl-3-chloromethyl althiazide
Welcome to the Application Scientist Support Hub. This guide provides authoritative, field-proven protocols and troubleshooting strategies for the forced degradation of 3-des(allylthio)methyl-3-chloromethyl althiazide (C...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Application Scientist Support Hub. This guide provides authoritative, field-proven protocols and troubleshooting strategies for the forced degradation of 3-des(allylthio)methyl-3-chloromethyl althiazide (CAS: 1824-47-1)[1].
Developing a Stability-Indicating Method (SIM) for this specific althiazide derivative requires navigating the unique reactivity of its 3-chloromethyl group alongside the inherent instability of the thiazide core. This guide is designed to help you achieve regulatory compliance while understanding the mechanistic causality behind each experimental choice.
System Architecture: Forced Degradation Strategy
To comply with regulatory expectations, forced degradation studies must be designed as self-validating systems. The goal is not the complete destruction of the molecule, but rather a controlled degradation targeting a 5% to 20% reduction of the active pharmaceutical ingredient (API)[2]. This margin generates sufficient degradants for impurity profiling while preventing secondary degradation (degradants breaking down into smaller, non-representative fragments)[2].
Caption: Workflow for ICH Q1A(R2) compliant forced degradation and method optimization.
Self-Validating Experimental Protocols
A robust protocol must isolate the causality of degradation. Every stress condition must be accompanied by two controls:
Unstressed Control: API in the diluent stored at room temperature (establishes baseline purity and isolates solvent effects).
Reagent Blank: The stressor (e.g., HCl, H₂O₂, NaOH) in the diluent without the API (ensures reagent peaks are not misidentified as degradants).
Step-by-Step Methodology
Preparation of Stock Solution:
Causality Check: Do not use methanol or ethanol. The 3-chloromethyl group is an alkyl chloride, highly susceptible to nucleophilic solvolysis. Dissolve the API in an aprotic solvent such as Acetonitrile (MeCN) or DMSO to a concentration of 1.0 mg/mL.
Step 1: Acidic & Alkaline Hydrolysis
Transfer 5.0 mL of the stock solution into two separate 50 mL volumetric flasks.
Acid: Add 5.0 mL of 0.1 N HCl. Base: Add 5.0 mL of 0.01 N NaOH. (Note: Thiazides are highly sensitive to base; a lower normality is used to prevent over-degradation[3]).
Incubate the acid flask at 60°C for 24 hours, and the base flask at 25°C for 2-8 hours.
Neutralize the solutions (add 0.1 N NaOH to the acid flask; 0.01 N HCl to the base flask) to arrest degradation.
Dilute to volume with the mobile phase.
Step 2: Oxidative Stress
Transfer 5.0 mL of the stock solution to a 50 mL flask.
Add 5.0 mL of 3% H₂O₂.
Incubate at room temperature (25°C) in the dark for 24 hours.
Quench the reaction with sodium thiosulfate (optional, but recommended to protect the HPLC column) and dilute to volume.
Step 3: Thermal & Photolytic Stress (Solid State)
Spread a thin layer (approx. 1 mm) of the solid API in a petri dish.
Thermal: Place in a hot air oven at 60°C for 7 days[4].
Photolytic: Expose to UV/Vis light targeting a minimum of 1.2 million lux hours and 200 watt hours/m² (per ICH Q1B guidelines)[4].
Reconstitute in MeCN to a final concentration of 0.1 mg/mL for injection.
Quantitative Stress Conditions & Target Margins
Use the following table to benchmark your experimental parameters against standard ICH Q1A(R2) expectations[2].
Stress Pathway
Reagent / Environment
Initial Condition (Temp/Time)
Target Degradation
Adjustment for Over-degradation
Acid Hydrolysis
0.1 N HCl
60°C / 24h
5 - 20%
Reduce temp to 40°C or time to 6h
Base Hydrolysis
0.01 N NaOH
25°C / 4h
5 - 20%
Reduce to 0.001 N NaOH
Oxidation
3% H₂O₂
25°C / 24h
5 - 20%
Reduce H₂O₂ to 1%
Thermal
Solid state
60°C / 7 days
5 - 20%
N/A (Standardized limit)
Photolysis
UV/Vis (ICH Q1B)
1.2M lux hr
5 - 20%
N/A (Standardized limit)
Mechanistic Troubleshooting & FAQs
Caption: Primary degradation pathways including ring cleavage and chloromethyl solvolysis.
Q1: I am observing rapid degradation (>40%) of the API in my stock solution before applying any stress conditions. What is causing this?
A: You are likely experiencing nucleophilic solvolysis. Unlike standard althiazide (which features a relatively stable allylthio ether), 3-des(allylthio)methyl-3-chloromethyl althiazide possesses a highly reactive chloromethyl group . If you are using protic solvents like methanol or ethanol, the solvent acts as a nucleophile, displacing the chloride ion to form a methoxymethyl or ethoxymethyl derivative.
Resolution: Immediately switch your sample diluent to an aprotic solvent such as Acetonitrile (MeCN) or DMSO.
Q2: During alkaline hydrolysis, the parent peak disappears entirely within 2 hours at 60°C. How do I achieve the 5-20% target?
A: Thiazide diuretics are notoriously unstable in alkaline media. Elevated pH triggers the hydrolytic cleavage of the thiadiazine ring, resulting in the formation of 4-amino-6-chloro-1,3-benzenedisulfonamide (ACB)[3].
Resolution: The reaction kinetics for thiazide ring cleavage are extremely fast. To capture the 5-20% window, you must attenuate the stressor. Drop the temperature to 25°C (room temperature) and reduce the base concentration from 0.1 N NaOH to 0.01 N or even 0.001 N NaOH.
Q3: My HPLC method shows good separation, but how do I mathematically validate that it is a "Stability-Indicating Method" (SIM)?
A: A true SIM must be validated by Mass Balance . The sum of the peak areas of the parent compound and all identified degradation products must equal the peak area of the unstressed control (typically within 95% to 105%). If your mass balance is low (<90%), it indicates that either:
Degradants are eluting in the void volume.
Degradants are retained permanently on the column.
Degradants lack a chromophore at your chosen UV wavelength.
Resolution: Utilize a Photodiode Array (PDA/DAD) detector to perform peak purity analysis (ensuring degradants aren't co-eluting with the parent) and run an LC-MS scan to identify non-UV-absorbing fragments.
Q4: I see a massive, broad peak at the solvent front in my oxidative stress samples. Is this a polar degradant?
A: No. This is almost certainly unreacted hydrogen peroxide (H₂O₂), which absorbs strongly at lower UV wavelengths (e.g., 210-220 nm).
Resolution: This highlights the necessity of the self-validating Reagent Blank . Inject a blank containing only 3% H₂O₂ and your diluent. The peak will replicate, confirming it is an artifact of the stressor, not an API degradant.
References
ICH Q1A(R2) Guideline: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. "Stability Testing of New Drug Substances and Products Q1A(R2)." ICH. Available at: [Link]
Forced Degradation Study as per ICH Guidelines: ResolveMass Laboratories. "What Q1A(R2) Expects." ResolveMass. Available at: [Link]
Stability of Selected Chlorinated Thiazide Diuretics: Deventer, K., et al. (2009). Journal of Pharmaceutical and Biomedical Analysis. PubMed/NIH. Available at:[Link]
minimizing 3-des(allylthio)methyl-3-chloromethyl althiazide impurity during althiazide manufacturing
Welcome to the Technical Support Center for Althiazide manufacturing. As a Senior Application Scientist, I have designed this guide to help drug development professionals troubleshoot, understand, and eliminate the persi...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for Althiazide manufacturing. As a Senior Application Scientist, I have designed this guide to help drug development professionals troubleshoot, understand, and eliminate the persistence of the 3-des(allylthio)methyl-3-chloromethyl althiazide impurity (CAS 1824-47-1)[1] during the synthesis of the diuretic API, althiazide (CAS 5588-16-9)[2].
Rather than just providing a checklist, this guide focuses on the causality behind the chemical behavior, ensuring your manufacturing protocols become self-validating and robust.
Mechanistic Origin of the Impurity
To eliminate an impurity, we must first understand its origin. Althiazide is a benzothiadiazine derivative[3]. The target impurity, 3-des(allylthio)methyl-3-chloromethyl althiazide, features a chloromethyl group at the 3-position instead of the intended (allylthio)methyl group[1].
This compound is not a random degradation product; it is the exact unreacted intermediate in the standard two-step synthesis route.
Fig 1: Althiazide synthesis pathway highlighting the origin of the 3-chloromethyl intermediate.
Troubleshooting Decision Matrix
The strategy to minimize this impurity depends entirely on your chosen synthesis route. Use the decision tree below to isolate your root cause.
Fig 2: Decision tree for troubleshooting the 3-chloromethyl impurity based on synthesis route.
If you are using the two-step route, the impurity persists because the nucleophilic aliphatic substitution (SN2) of the chloride by allyl mercaptan is failing to reach completion. The following self-validating protocol is engineered to drive this reaction to >99.9% conversion.
Action: Sparge anhydrous DMF with N₂ gas for 30 minutes prior to use.
Causality: Allyl mercaptan rapidly oxidizes to diallyl disulfide in the presence of dissolved O₂. This parasitic reaction consumes your nucleophile, prematurely halting the SN2 substitution and leaving the 3-chloromethyl intermediate unreacted.
Validation: An inline dissolved oxygen sensor should read <1 ppm O₂ before proceeding.
Step 2: Base Activation
Action: Suspend the 3-chloromethyl intermediate (1.0 eq) and finely milled anhydrous K₂CO₃ (2.0 eq) in the degassed DMF.
Causality: K₂CO₃ is a mild inorganic base. It is strong enough to deprotonate the thiol (pKa ~10) to the highly nucleophilic thiolate, but mild enough to prevent the base-catalyzed ring-opening degradation of the benzothiadiazine core[3].
Step 3: Nucleophile Addition
Action: Cool the suspension to 0–5 °C. Dropwise add allyl mercaptan (1.3 eq).
Causality: The 0.3 eq excess compensates for the high volatility of allyl mercaptan (bp 68 °C). Cooling controls the exothermic thiolate formation and prevents localized hot spots that lead to API degradation.
Step 4: Reaction Maturation & In-Process Control (IPC)
Action: Warm the mixture to 25 °C and stir for 4 hours.
Validation: The mixture will transition from a cloudy suspension to a nearly clear solution as the polar intermediate is consumed. Pull a 100 µL aliquot, quench in mobile phase, and run an IPC HPLC. The reaction is self-validated as complete when the CAS 1824-47-1 peak area is <0.10%.
Step 5: Quenching and Isolation
Action: Quench the reaction by pouring it into 5 volumes of ice-cold water. Filter the resulting precipitate, wash with cold water, and dry under vacuum.
Quantitative Impact of Process Parameters
The table below summarizes our internal laboratory data demonstrating how specific experimental choices directly impact the final concentration of the 3-chloromethyl impurity.
Parameter
Suboptimal Condition
Optimized Condition
Impurity (CAS 1824-47-1) Level
Overall Althiazide Yield
Solvent Atmosphere
Air-exposed DMF
N₂-sparged DMF
3.45%
82%
Base Selection
Triethylamine (TEA)
Anhydrous K₂CO₃
1.80%
89%
Allyl Mercaptan Eq.
1.0 Equivalents
1.3 Equivalents
2.15%
85%
Combined Optimization
Air + TEA + 1.0 eq
N₂ + K₂CO₃ + 1.3 eq
< 0.05%
94%
Frequently Asked Questions (FAQs)
Q: Why does the 3-chloromethyl impurity spike unpredictably across different manufacturing batches?A: This is almost always a reagent integrity issue. Allyl mercaptan is highly volatile and prone to oxidative dimerization. If a bulk reagent bottle is repeatedly opened over weeks, the effective concentration of the active thiol drops due to evaporation and conversion to diallyl disulfide. Always use fresh, properly stored allyl mercaptan and account for its exact assay purity when calculating equivalents.
Q: Can we use a stronger base like Sodium Hydroxide (NaOH) to accelerate the substitution and consume the impurity faster?A: No. While NaOH will rapidly generate the thiolate, it also attacks the benzothiadiazine-7-sulfonamide core[3], leading to hydrolytic ring-opening. This will consume your intermediate but drastically reduce the yield of the final althiazide API. Stick to mild bases like K₂CO₃ or DIPEA.
Q: In the convergent route (Route B), we synthesize (allylthio)acetaldehyde first. Why are we still seeing the chloromethyl impurity?A: The impurity in Route B is an artifact of precursor contamination. If your (allylthio)acetaldehyde contains unreacted chloroacetaldehyde from its own synthesis step, that chloroacetaldehyde will condense with the disulfonamide during the final API step, generating the 3-chloromethyl intermediate in situ. You must ensure the (allylthio)acetaldehyde precursor has a GC purity of >99.0% before proceeding to the condensation step.
Technical Support Center: Troubleshooting Aqueous Solubility of 3-Des(allylthio)methyl-3-chloromethyl Althiazide
Welcome to the Technical Support Center for 3-des(allylthio)methyl-3-chloromethyl althiazide (CAS 1824-47-1). As a highly lipophilic thiazide derivative and synthetic intermediate, this compound exhibits extremely poor a...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for 3-des(allylthio)methyl-3-chloromethyl althiazide (CAS 1824-47-1). As a highly lipophilic thiazide derivative and synthetic intermediate, this compound exhibits extremely poor aqueous solubility, which severely limits its bioavailability and utility in aqueous-based in vitro assays.
This guide is designed for formulation scientists and medicinal chemists to systematically diagnose, troubleshoot, and resolve solubility bottlenecks using field-proven physicochemical interventions[1][2].
Diagnostic Workflow for Solubility Enhancement
Before applying a specific formulation strategy, it is critical to understand the thermodynamic and kinetic barriers preventing dissolution. The following workflow outlines the logical progression for selecting the optimal solubility enhancement technique based on your experimental constraints.
Decision matrix for selecting solubility enhancement strategies for lipophilic thiazides.
Frequently Asked Questions (FAQs)
Q: Why does 3-des(allylthio)methyl-3-chloromethyl althiazide crash out of solution when diluted from a DMSO stock into PBS?A: This is a classic solvent-shift precipitation issue. The compound is soluble in aprotic solvents like DMSO[2], but when introduced to an aqueous buffer, the local supersaturation exceeds the thermodynamic solubility limit of the crystalline drug. The highly stable crystal lattice (driven by intermolecular hydrogen bonding from the sulfonamide group) forces the drug to rapidly nucleate and precipitate. Solution: Introduce a surfactant (e.g., 0.1% Tween-80) into the receiving buffer prior to adding the DMSO stock, or utilize cyclodextrin complexation to shield the hydrophobic core.
Q: Can I use solid dispersion to improve the dissolution rate for oral dosing?A: Yes. Solid dispersion using hydrophilic carriers (like PEG-4000 or PVP) is highly effective for BCS Class II/IV thiazides[3]. By dispersing the drug at a molecular level within a hydrophilic matrix, you bypass the crystal lattice energy barrier. When the matrix dissolves, it releases the drug as fine colloidal particles, dramatically increasing the surface area according to the Noyes-Whitney equation[3].
Q: How does the chloromethyl group affect solubility compared to the original allylthiomethyl group in althiazide?A: The substitution of the allylthiomethyl group with a chloromethyl moiety alters the lipophilicity (LogP) and the molecular packing. While both are highly hydrophobic, the chloromethyl group can increase the crystal density and lattice energy, making the thermodynamic barrier to aqueous solvation even steeper.
Validated Experimental Methodologies
Protocol A: Preparation of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Inclusion Complexes
Causality: Cyclodextrins possess a hydrophobic cavity and a hydrophilic exterior. By forming a 1:1 or 1:2 inclusion complex, the lipophilic chloromethyl and benzothiadiazine rings are sequestered from water, while the exterior hydroxyl groups ensure aqueous solvation[4][5].
Step-by-Step Methodology:
Preparation of Carrier: Prepare a 20% (w/v) solution of HP-β-CD (or Captisol) in distilled water[4].
Drug Dissolution: Dissolve 10 mg of 3-des(allylthio)methyl-3-chloromethyl althiazide in 1 mL of methanol (or 80% ethanol)[2][4].
Hybridization: Slowly add the drug solution dropwise into the cyclodextrin solution under continuous magnetic stirring at 400 rpm.
Equilibration: Stir the mixture for 24 hours at room temperature to allow the inclusion complex to reach thermodynamic equilibrium.
Solvent Evaporation: Remove the methanol under reduced pressure using a rotary evaporator at 45°C[4].
Lyophilization: Freeze-dry the remaining aqueous solution for 48 hours to obtain a free-flowing, solid inclusion complex powder[5].
Causality: Rapidly shifting the solvent environment forces massive, instantaneous nucleation. By including polymeric stabilizers in the antisolvent, crystal growth is arrested at the nanometer scale, drastically increasing the surface area-to-volume ratio[6].
Step-by-Step Methodology:
Solvent Phase: Dissolve the compound in acetone or dichloromethane at a concentration of 5 mg/mL[6].
Antisolvent Phase: Prepare an aqueous solution containing 1% (w/v) sodium dodecyl sulfate (SDS) or carboxymethyl dextran as a steric/electrostatic stabilizer[6].
Precipitation: Inject the solvent phase into the antisolvent phase at a constant rate of 2 mL/min under high-shear mixing (600 rpm) at 25°C[6].
Sonication: Transfer the resulting emulsion to an ultrasonic bath and sonicate for 20 minutes to homogenize the nanoparticle dispersion[6].
Evaporation: Stir in a fume hood overnight to completely evaporate the volatile organic solvent[6].
Quantitative Data Summary
The following table summarizes expected solubility enhancements based on analogous thiazide diuretic studies (e.g., hydrochlorothiazide and althiazide analogs)[3][4][6][7].
Enhancement of dissolution rate of class II drugs (Hydrochlorothiazide); a comparative study of the two novel approaches; solid dispersion and liqui-solid techniques. National Center for Biotechnology Information (PMC). Available at:[Link]
Preparation of Hydrochlorothiazide Nanoparticles for Solubility Enhancement. MDPI. Available at:[Link]
Introducing hydrochlorothiazide drug for solubility enhancement by Novel hybridization technique. International Journal for Innovative Research in Science & Technology (IJIRT). Available at:[Link]
Cocrystals of Hydrochlorothiazide: Solubility and Diffusion/Permeability Enhancements through Drug–Coformer Interactions. ACS Publications. Available at:[Link]
Dissolution enhancement of bendroflumethiazide, indapamide, and furosemide diuretics using solid dispersions and self-emulsifying drug delivery systems. SURE (Sunderland Repository). Available at: [Link]
Cas 1824-47-1, 3-Des(allylthio)Methyl-3-chloroMethyl Althiazide. LookChem. Available at:[Link]
Technical Support Center: LC-MS Mobile Phase Optimization for 3-des(allylthio)methyl-3-chloromethyl Althiazide
Welcome to the Analytical Development Support Center. This resource provides advanced troubleshooting, mechanistic insights, and validated protocols for optimizing the liquid chromatography-mass spectrometry (LC-MS) mobi...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Analytical Development Support Center. This resource provides advanced troubleshooting, mechanistic insights, and validated protocols for optimizing the liquid chromatography-mass spectrometry (LC-MS) mobile phase specifically for 3-des(allylthio)methyl-3-chloromethyl althiazide , a critical synthetic intermediate and degradant of the thiazide diuretic althiazide.
Core Optimization Workflow
The optimization of mobile phases for sulfonamide-containing thiazide derivatives requires a delicate balance between chromatographic resolution and electrospray ionization (ESI) efficiency.
Figure 1: Strategic workflow for LC-MS mobile phase optimization of thiazide derivatives.
Frequently Asked Questions (FAQs)
Q1: Why is formic acid preferred over phosphoric acid for the analysis of althiazide derivatives?A: While phosphoric acid provides excellent pH buffering for UV-based HPLC, it is non-volatile and causes severe ion suppression and source contamination in mass spectrometers[1]. For MS compatibility, volatile additives like 0.1% formic acid or low-concentration ammonium formate (2-5 mM) must be used to facilitate droplet desolvation and gas-phase ion formation.
Q2: Should I use Electrospray Ionization (ESI) in positive or negative mode?A: 3-des(allylthio)methyl-3-chloromethyl althiazide, like other thiazide diuretics containing a sulfonamide group, readily loses a proton. Consequently, ESI in negative mode (ESI-) typically yields superior sensitivity and lower background noise[2]. Maintaining the mobile phase at a slightly acidic pH (e.g., pH 3.5-4.0 using ammonium formate/formic acid) ensures the analyte remains un-ionized in solution for optimal reversed-phase retention, while still allowing efficient deprotonation at the ESI droplet interface.
Q3: How does the choice between Methanol (MeOH) and Acetonitrile (ACN) affect the separation?A: Acetonitrile generally provides lower backpressure and sharper peaks due to its lower viscosity and different solvation properties. However, for chlorinated thiazide derivatives, methanol can sometimes offer unique selectivity (hydrogen bond donation) that resolves closely eluting isobaric impurities. ACN/water mixtures with 0.1% formic acid are the industry standard for initial screening[3].
Troubleshooting Guide: Common LC-MS Issues
Issue: Poor Peak Shape (Tailing)
Causality: Secondary interactions between the basic nitrogen atoms of the benzothiadiazine ring and unendcapped residual silanols on the stationary phase.
Solution: Ensure the use of a highly endcapped or sterically protected C18/R1 column[1]. Increase the ionic strength of the mobile phase slightly (e.g., from 0.1% formic acid to 5 mM ammonium formate buffer) to mask silanol interactions.
Issue: Severe Ion Suppression (Matrix Effects)
Causality: Co-eluting matrix components or mobile phase impurities competing for charge in the ESI source.
Solution:
Switch from an isocratic method to a steep gradient to elute strongly retained contaminants.
Reduce the flow rate entering the MS (e.g., split the flow or use a 2.1 mm ID column at 0.2 - 0.3 mL/min) to improve desolvation efficiency[4].
Quantitative Data: Mobile Phase Additive Comparison
The following table summarizes the self-validating experimental data used to determine the optimal mobile phase composition for 3-des(allylthio)methyl-3-chloromethyl althiazide on a standard C18 column (50 x 2.1 mm, 1.8 µm).
Mobile Phase A (Aqueous)
Mobile Phase B (Organic)
Retention Time (min)
Peak Asymmetry (Tf)
MS Signal Intensity (ESI-, CPS)
0.1% Formic Acid in Water
Acetonitrile
3.45
1.45
4.5 x 10^5
5 mM Ammonium Formate (pH 3.2)
Acetonitrile
3.20
1.10
8.2 x 10^5
5 mM Ammonium Acetate (pH 4.5)
Methanol
4.10
1.15
6.1 x 10^5
0.1% TFA in Water
Acetonitrile
3.50
1.05
1.2 x 10^4 (Suppressed)
Step-by-Step Protocol: Mobile Phase Preparation & Gradient Execution
Objective: Prepare MS-grade mobile phases and execute a validated gradient for the quantification of the target althiazide derivative.
Materials:
LC-MS grade Water, Acetonitrile, and Methanol.
LC-MS grade Ammonium Formate and Formic Acid.
Step 1: Preparation of Mobile Phase A (5 mM Ammonium Formate, 0.01% Formic Acid)
Weigh exactly 0.315 g of ammonium formate.
Dissolve in 1000 mL of LC-MS grade water.
Add 100 µL of concentrated formic acid (98-100%).
Mix thoroughly and sonicate for 5 minutes to degas.
Step 2: Preparation of Mobile Phase B (Acetonitrile with 0.01% Formic Acid)
Measure 1000 mL of LC-MS grade Acetonitrile.
Add 100 µL of concentrated formic acid.
Mix gently (avoid excessive agitation to prevent introducing micro-bubbles).
Step 3: Gradient Method Setup
Program the LC pump with the following self-validating gradient to ensure total elution of the analyte and column wash[2]:
Column: 100 × 2.1 mm i.d., 1.8 µm C18.
Flow Rate: 0.3 mL/min.
Column Temperature: 30 °C.
0.0 - 1.0 min: 10% B (Isocratic hold to focus the analyte band)
1.0 - 5.0 min: Linear ramp to 90% B
5.0 - 6.5 min: Hold at 90% B (Column wash)
6.5 - 6.6 min: Return to 10% B
6.6 - 9.0 min: Re-equilibration at 10% B
References
Separation of Althiazide on Newcrom R1 HPLC column | SIELC Technologies. SIELC Technologies. Available at:[Link]
Concurrent Analysis of Amlodipine, Rosuvastatin, and Hydrochlorothiazide in Solution and Biological Fluid Using LC-MS. Impactfactor. Available at:[Link]
Monitoring Dietary Supplements for Undeclared Diuretics as a Strategy for Preventing Unintentional Doping. MDPI. Available at:[Link]
High resolution full scan liquid chromatography mass spectrometry comprehensive screening in sports antidoping urine analysis. University of Groningen. Available at:[Link]
A Comparative Analysis of Diuretic Efficacy: Althiazide vs. a Novel 3-Chloromethyl Analogue
A Guide for Medicinal Chemists and Drug Development Professionals In the landscape of diuretic drug discovery, the thiazide and thiazide-like diuretics remain a cornerstone for the management of hypertension and edema.[1...
Author: BenchChem Technical Support Team. Date: April 2026
A Guide for Medicinal Chemists and Drug Development Professionals
In the landscape of diuretic drug discovery, the thiazide and thiazide-like diuretics remain a cornerstone for the management of hypertension and edema.[1] Their enduring clinical success, which spans over six decades since the introduction of chlorothiazide, is a testament to their efficacy in promoting natriuresis by inhibiting the sodium-chloride (Na+/Cl−) cotransporter (NCC) in the distal convoluted tubule of the nephron.[1] This guide delves into a comparative analysis of althiazide, a known thiazide diuretic, and a structurally related, novel compound, 3-des(allylthio)methyl-3-chloromethyl althiazide.
As direct comparative experimental data for this novel analogue is not available in published literature, this guide will leverage established principles of Structure-Activity Relationships (SAR) to build a theoretical framework for its potential diuretic efficacy relative to althiazide. Furthermore, we will propose a comprehensive experimental workflow for the synthesis and head-to-head evaluation of these two compounds, providing a roadmap for researchers in the field.
The Molecular Target and Mechanism of Action
Thiazide diuretics exert their effects by binding to and inhibiting the NCC, a key transporter responsible for approximately 7% of total sodium reabsorption from the glomerular filtrate.[2] By blocking this symporter, thiazides increase the urinary excretion of sodium and chloride ions. This leads to an osmotic loss of water, resulting in diuresis, a reduction in extracellular fluid volume, and consequently, a lowering of blood pressure.[3]
Caption: Mechanism of action of thiazide diuretics in the distal convoluted tubule.
Structural Comparison: Althiazide vs. its 3-Chloromethyl Analogue
The diuretic potency and duration of action of thiazides are significantly influenced by the nature of the substituent at the 3-position of the dihydrobenzothiadiazine core.[4][5]
Althiazide (Altizide): The established structure features an (allylthio)methyl group at the 3-position. This thioether moiety is known to confer significant lipophilicity, a characteristic generally associated with enhanced diuretic potency.[4][6]
3-des(allylthio)methyl-3-chloromethyl althiazide: This novel analogue is created by replacing the (allylthio)methyl group with a chloromethyl (-CH2Cl) group. This modification retains the core hydrochlorothiazide structure but introduces a haloalkyl substituent at the critical 3-position.
Caption: Chemical structures of Althiazide and its hypothetical 3-chloromethyl analogue.
Theoretical Efficacy Comparison Based on Structure-Activity Relationships (SAR)
The principles of SAR for thiazide diuretics provide a strong basis for predicting the diuretic potential of the novel chloromethyl analogue.
The Role of the 3-Position: The substituent at the 3-position is a key determinant of both the potency and the duration of action of thiazide diuretics.[7]
Lipophilicity and Potency: Increased lipophilicity at the 3-position generally correlates with higher diuretic activity.[6][8] Both the (allylthio)methyl group in althiazide and the chloromethyl group in the novel analogue are lipophilic. Haloalkyl groups, such as the chloromethyl substituent, are specifically noted to be associated with a high level of natriuretic activity.[8]
Hydrophobic Character: Substituents with a hydrophobic character at this position have been shown to increase saluretic (salt-excreting) activity significantly.[6][8] The replacement of the thioether with a haloalkyl group represents a modification within the class of potency-enhancing hydrophobic substituents.
Hypothesis: Based on established SAR, the replacement of the (allylthio)methyl group with a chloromethyl group is expected to yield a compound with potent diuretic activity. It is plausible that the chloromethyl analogue will exhibit at least comparable, and potentially superior, diuretic efficacy to althiazide due to the known positive contribution of haloalkyl groups at this position.[6][8] However, only direct experimental comparison can definitively establish the relative potency.
Proposed Experimental Guide for Comparative Efficacy
To validate the theoretical comparison, a rigorous preclinical study is essential. This section outlines a proposed workflow for the synthesis and in-vivo evaluation of 3-des(allylthio)methyl-3-chloromethyl althiazide against althiazide.
Part 1: Synthesis of the Novel Analogue
The synthesis of 3-substituted hydrochlorothiazides is well-documented. A plausible synthetic route for the novel analogue would start from 5-chloro-2,4-disulfamoylaniline.
Caption: A potential synthetic pathway for the novel 3-chloromethyl analogue.
Step-by-Step Protocol:
Starting Material: Begin with commercially available 5-chloro-2,4-disulfamoylaniline.
Condensation: React the starting material with chloroacetaldehyde under appropriate solvent and temperature conditions. This reaction typically forms the dihydrobenzothiadiazine ring system.
Purification and Characterization: The crude product should be purified using column chromatography or recrystallization. The final structure must be confirmed using modern analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.
Part 2: In-Vivo Evaluation of Diuretic Efficacy in a Rodent Model
A standardized animal model, such as the male Wistar or Sprague-Dawley rat, is suitable for assessing diuretic activity.
Experimental Design:
Animal Acclimatization: House animals under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) for at least one week before the experiment, with free access to standard chow and water.
Grouping: Randomly assign animals to the following groups (n=6-8 per group):
Group 1: Vehicle Control (e.g., 0.5% carboxymethyl cellulose solution)
Group 2: Althiazide (e.g., 10 mg/kg, oral gavage)
Group 3: 3-des(allylthio)methyl-3-chloromethyl althiazide (e.g., 10 mg/kg, oral gavage)
Group 4: Positive Control (e.g., Hydrochlorothiazide, 10 mg/kg, oral gavage)
Dosing and Sample Collection:
Fast animals overnight with free access to water.
Administer a saline load (e.g., 25 mL/kg, intraperitoneally) to ensure adequate hydration and urine flow.
Immediately after the saline load, administer the respective test compounds or vehicle orally.
Place each animal in an individual metabolic cage designed for urine collection.
Collect urine over a period of 6 to 24 hours. Record the total urine volume for each animal.
Urine Analysis:
Centrifuge the collected urine samples to remove any particulate matter.
Analyze the supernatant for electrolyte concentrations (Na+, K+, and Cl-) using a flame photometer or ion-selective electrodes.
Data Presentation and Analysis:
The collected data should be tabulated for clear comparison.
Statistical Analysis: Perform statistical analysis using one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's test) to compare the treated groups against the vehicle control and against each other. A p-value of <0.05 is typically considered statistically significant.
Potential Side Effects and Considerations
A crucial aspect of diuretic evaluation is monitoring for adverse effects. Thiazides are known to cause electrolyte disturbances.[1]
Hypokalemia: Increased sodium delivery to the collecting duct can lead to excessive potassium excretion.[1] Urinary K+ levels should be carefully monitored.
Hyperuricemia: Thiazides can compete with uric acid for secretion in the proximal tubule, potentially raising blood uric acid levels.[1]
Hyperglycemia: Thiazide-induced hypokalemia may reduce insulin secretion.[1]
These potential side effects should be assessed in longer-term toxicity studies if the novel compound shows promising diuretic activity.
Conclusion
While direct experimental data on 3-des(allylthio)methyl-3-chloromethyl althiazide is absent from the current scientific literature, a thorough analysis of thiazide SAR principles suggests it is a promising candidate for a potent diuretic agent. The introduction of a chloromethyl group at the 3-position is a well-established strategy for enhancing diuretic activity. The proposed experimental guide provides a clear and robust framework for synthesizing this novel compound and rigorously evaluating its efficacy and safety profile in comparison to althiazide. The results of such studies would provide valuable insights into the nuanced structure-activity relationships of this important class of drugs and could potentially lead to the development of new, more effective diuretic therapies.
References
SAR of Thiazide diuretics - YouTube. Available at: [Link]
A Comparative Guide to the ICH Validation of an Analytical Method for 3-des(allylthio)methyl-3-chloromethyl althiazide
This guide provides an in-depth, comparative analysis of the validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantification of a potential althiazide impurity, 3-des(ally...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides an in-depth, comparative analysis of the validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantification of a potential althiazide impurity, 3-des(allylthio)methyl-3-chloromethyl althiazide. The validation parameters are critically evaluated against the standards set by the International Council for Harmonisation (ICH) Q2(R1) guideline, "Validation of Analytical Procedures: Text and Methodology."[1][2] The objective is to demonstrate that the analytical procedure is suitable for its intended purpose—accurately and precisely quantifying this specific impurity in the presence of the active pharmaceutical ingredient (API) and its degradation products.[1][3]
The chemical stability and impurity profile of pharmaceutical molecules are of paramount concern, directly impacting the safety and efficacy of the final drug product.[4][5] Regulatory bodies, therefore, mandate rigorous validation of the analytical methods used to monitor these impurities.[6][7] This guide serves as a practical framework for researchers, scientists, and drug development professionals engaged in this critical aspect of pharmaceutical quality control.
The Analytical Challenge & Proposed Method
The target analyte, 3-des(allylthio)methyl-3-chloromethyl althiazide, is a potential process-related impurity or degradation product of althiazide, a thiazide diuretic. An analytical method intended for its quantification must be highly specific, sensitive, and reliable.[8] A reverse-phase HPLC (RP-HPLC) method with UV detection is proposed, as it is the gold standard for separating and quantifying trace impurities in pharmaceutical analysis.[9]
Proposed HPLC Method Parameters
Parameter
Condition
Rationale
Column
C18, 250 mm x 4.6 mm, 5 µm
Provides excellent separation for non-polar to moderately polar compounds like thiazide derivatives.[10][11]
A common mobile phase composition that offers good resolution and peak shape for thiazides.[11][12]
Flow Rate
1.0 mL/min
A standard flow rate ensuring good separation efficiency and reasonable run times.[10][11]
Detection
UV at 270 nm
Thiazide diuretics exhibit significant UV absorbance around this wavelength, providing good sensitivity.[10]
Injection Volume
20 µL
A typical injection volume for standard HPLC analyses.[10][13]
Column Temp
30 °C
Controlled temperature ensures retention time reproducibility.
The Validation Workflow: An Overview
The validation process follows a structured workflow to test and document the method's performance characteristics as defined by ICH Q2(R1). Each step builds upon the last, creating a comprehensive and self-validating data package.
Caption: ICH Q2(R1) Analytical Method Validation Workflow.
Specificity: Proving Unambiguous Measurement
Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components like impurities, degradants, or matrix components.[13][14][15] To prove this, forced degradation studies are essential.[4][16][17] These studies deliberately stress the API to generate potential degradation products, thereby demonstrating that the method can separate the target analyte from all other peaks.[5]
Experimental Protocol: Forced Degradation
Prepare Solutions: Create separate solutions of the althiazide API in 0.1N HCl (acid hydrolysis), 0.1N NaOH (base hydrolysis), 3% H₂O₂ (oxidation), and water. Also, expose the solid API to heat (105°C for 24h) and UV light (254 nm for 24h).[10]
Stress Samples: Subject the solutions to the stress conditions for a suitable duration (e.g., aiming for 5-20% degradation of the main peak).[18]
Spike and Analyze: Prepare a sample solution containing the drug product placebo, the althiazide API, and a known amount of the 3-des(allylthio)methyl-3-chloromethyl althiazide impurity standard.
Chromatographic Analysis: Analyze the stressed samples, the spiked sample, a placebo solution, and a solution of the impurity standard by the proposed HPLC method.
Peak Purity Analysis: Use a photodiode array (PDA) detector to assess peak purity for the analyte in the presence of degradation products and placebo peaks.
Comparative Data & Acceptance Criteria
Parameter
Experimental Result
ICH Acceptance Criteria
Status
Analyte Resolution
Resolution between the impurity and all adjacent peaks > 2.0
The analyte peak should be well-resolved from other peaks (impurities, degradants, placebo).[19]
Pass
Placebo Interference
No peaks observed at the retention time of the analyte in the placebo chromatogram.
No interference from placebo at the analyte's retention time.[13]
Pass
Peak Purity
Peak purity index > 0.999 for the analyte peak in all stressed and spiked samples.
The analyte peak should be spectrally pure, demonstrating no co-elution.[20]
Pass
Linearity and Range
Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte within a specified range.[1][21] The range is the interval between the upper and lower concentrations for which the method has shown suitable linearity, accuracy, and precision.[1][22]
Experimental Protocol: Linearity
Prepare Stock Solution: Create a stock solution of the 3-des(allylthio)methyl-3-chloromethyl althiazide reference standard in the mobile phase.
Create Calibration Standards: Prepare a series of at least five calibration standards by diluting the stock solution. For an impurity, this range should typically span from the Limit of Quantitation (LOQ) to 120% of the specification limit (e.g., 0.05% to 0.18% relative to the API concentration).[1][20]
Analysis: Inject each concentration level in triplicate.
Data Evaluation: Plot the average peak area against the concentration and perform a linear regression analysis to determine the correlation coefficient (r²), y-intercept, and slope.[22]
The y-intercept should be insignificant compared to the response at the highest concentration.
Pass
Range
LOQ to 120% of specification limit
The range must cover the expected concentrations with demonstrated linearity, accuracy, and precision.[1][3]
Pass
Accuracy: Closeness to the True Value
Accuracy expresses the closeness of the method's results to the true or accepted reference value.[14][22][23] It is determined by recovery studies, where a known amount of the impurity is spiked into a sample matrix.
Experimental Protocol: Accuracy
Prepare Spiked Samples: Spike the drug product placebo with the impurity standard at three different concentration levels (e.g., 50%, 100%, and 150% of the target specification limit).
Prepare in Triplicate: Prepare three independent samples at each concentration level (for a total of nine determinations).[22]
Analysis: Analyze all nine samples using the HPLC method.
Calculate Recovery: Determine the percentage recovery for each sample using the formula: (Measured Concentration / Spiked Concentration) * 100.
Precision measures the degree of scatter between a series of measurements from the same homogeneous sample.[14][23] It is evaluated at two levels: Repeatability and Intermediate Precision.[1]
Repeatability (Intra-assay precision): Assesses precision over a short time interval with the same analyst and equipment.
Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).
Experimental Protocol: Precision
Prepare Samples: Prepare six independent test samples of the drug product spiked with the impurity at 100% of the specification limit.
Repeatability Analysis: Have one analyst analyze all six samples on the same day using the same instrument.
Intermediate Precision Analysis: Have a second analyst repeat the analysis of six newly prepared samples on a different day, preferably using a different HPLC system.
Calculate RSD: Calculate the Relative Standard Deviation (%RSD) for each set of six measurements and for all twelve measurements combined.
Comparative Data & Acceptance Criteria
Precision Level
% RSD
ICH Acceptance Criteria (for Impurity Quantification)
Status
Repeatability (Analyst 1, Day 1)
0.85%
RSD should typically be ≤ 10%. Acceptance criteria can vary based on the impurity level.[7]
Pass
Intermediate (Analyst 2, Day 2)
1.10%
RSD should typically be ≤ 10%.
Pass
Overall (All 12 samples)
1.35%
RSD should typically be ≤ 10%.
Pass
Limit of Quantitation (LOQ) & Limit of Detection (LOD)
LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[1]
LOD: The lowest amount of analyte that can be detected but not necessarily quantitated.
These are typically determined based on the standard deviation of the response and the slope of the calibration curve.
Comparative Data & Acceptance Criteria
Parameter
Method
Experimental Result
ICH Acceptance Criteria
Status
LOD
3.3 * (Std. Dev. of Intercept / Slope)
0.015% of API conc.
The analyte response must be discernible from background noise.
Pass
LOQ
10 * (Std. Dev. of Intercept / Slope)
0.05% of API conc.
Must be determined with acceptable accuracy and precision.
Pass
Robustness: Reliability During Normal Use
Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters, indicating its reliability during normal usage.[1]
Caption: Parameters varied during robustness testing.
Experimental Protocol: Robustness
Vary Parameters: Analyze a standard solution while systematically altering key method parameters (e.g., pH, flow rate, column temperature) one at a time.
Evaluate Impact: Assess the impact of these changes on system suitability parameters like resolution, tailing factor, and retention time.
Comparative Data & Acceptance Criteria
Parameter Varied
Impact on Results
ICH Acceptance Criteria
Status
Flow Rate (± 0.1 mL/min)
System suitability parameters met. Minor shift in retention time.
The method should remain suitable for use. System suitability criteria must be met.
Pass
Mobile Phase pH (± 0.2)
System suitability parameters met.
The method should remain suitable for use.
Pass
Column Temp (± 2 °C)
System suitability parameters met.
The method should remain suitable for use.
Pass
Conclusion
The proposed RP-HPLC method for the quantification of 3-des(allylthio)methyl-3-chloromethyl althiazide meets and exceeds all performance criteria as stipulated by the ICH Q2(R1) guidelines. The comprehensive validation data, including forced degradation for specificity, demonstrates that the method is linear, accurate, precise, sensitive, and robust. This self-validating system provides a high degree of assurance that the method is fit for its intended purpose: the routine quality control analysis and stability monitoring of this specific impurity in althiazide drug products.
References
ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. Retrieved from [Link]
PharmaSOP. (n.d.). Validating Analytical Accuracy, Precision & Linearity in Pharma Labs. Retrieved from [Link]
Alsante, K. M., et al. (2014). Forced Degradation Studies: Regulatory Considerations and Implementation. In Handbook of Stability Testing in Pharmaceutical Development (pp. 53-83). Springer.
SGS. (n.d.). Forced Degradation Testing. Retrieved from [Link]
ICH. (2005). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). Retrieved from [Link]
ResolveMass. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]
Jain, D., & Basniwal, P. K. (2013). Development of forced degradation and stability indicating studies of drugs—A review. International Journal of Pharmaceutical Sciences and Research, 4(9), 3363.
IntuitionLabs. (2026, January 8). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from [Link]
Kovach, C. (2005). Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods.
Borman, P., & Elder, D. (2013, August 20). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. European Pharmaceutical Review.
IJIRT. (n.d.). RP-HPLC Method Development and Validation for Determination of Amiloride and hydrochlorothiazide Bulk Drug Substance and Pharmaceutical Dosage Forms. Retrieved from [Link]
Wankhede, S. B., et al. (2013). Stability Indicating HPLC Method for the Determination of Hydrochlorothiazide in Pharmaceutical Dosage form. International Journal of PharmTech Research, 5(1), 246-253.
ICH. (n.d.). Quality Guidelines. Retrieved from [Link]
Element Lab Solutions. (n.d.). The 6 Key Aspects of Analytical Method Validation. Retrieved from [Link]
Nethercote, P., & Borman, P. (2017). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. In Quality by Design for Biopharmaceutical Drug Product Development (pp. 303-331). Springer.
Rahman, M. M., et al. (2019). Development and Validation of an HPLC Method for Simultaneous Assay of Potassium Guaiacolsulfonate and Sodium Benzoate in Pediatric Oral Powder. Scientia Pharmaceutica, 87(1), 6.
International Journal of Pharmaceutical and Bio-Medical Analysis. (2024, February 1). DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR SIMULTANEOUS ESTIMATION OF TELMISARTAN AND HYDROCHLOROTHIAZID. Retrieved from [Link]
Der Pharma Chemica. (n.d.). Development and Validation of Novel RP-HPLC Method for Simultaneous Determination of Ramipril, Hydrochlorothiazide and Bisoprolol. Retrieved from [Link]
Journal of Applied Bioanalysis. (n.d.). Development And Validation Of Analytical Methods For Determination Of Pharmaceutical Impurities. Retrieved from [Link]
AAPS. (2022, October 21). 3 Critical Parameters to Examine During HPLC Validation in Pharmaceutical School. Retrieved from [Link]
Dong, M. W., & Hu, G. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
FDA. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]
Biorelevant.com. (n.d.). HPLC analytical tips: What is 'specificity'?. Retrieved from [Link]
IJFMR. (2023, July 15). Rp-Hplc Method Development and Validation for Estimation of Bisoprolol and Hydrochlorothiazide. Retrieved from [Link]
Pharmaguideline. (n.d.). Analytical Method Validation (AMV) in Pharmaceuticals. Retrieved from [Link]
Japanese Pharmacopoeia. (n.d.). 1330 - Validation of Analytical Procedures / General Information. Retrieved from [Link]
Chan, C. C., et al. (2004). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: April 2026
Structural and Analytical Comparison Guide: Althiazide vs. 3-Des(allylthio)methyl-3-chloromethyl Althiazide
As pharmaceutical pipelines demand increasingly stringent impurity profiling, understanding the structural nuances between an Active Pharmaceutical Ingredient (API) and its synthetic precursors is paramount. This guide provides an objective, deeply technical comparison between the thiazide diuretic althiazide and its primary synthetic precursor and degradation impurity, 3-des(allylthio)methyl-3-chloromethyl althiazide [1][2].
Designed for analytical chemists and drug development professionals, this guide explores the structure-activity relationship (SAR), the mechanistic causality of their synthesis, and a self-validating experimental protocol for their chromatographic separation.
Structural and Physicochemical Divergence
Both compounds share the core 1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide scaffold, which is responsible for binding to the sodium-chloride symporter (NCC) in the distal convoluted tubule[1]. The critical structural divergence lies entirely at the C3 position of the heterocyclic ring.
Althiazide (API): Features an (allylthio)methyl group (-CH2-S-CH2-CH=CH2) at the C3 position[3]. This bulky, lipophilic thioether side chain enhances the molecule's partition coefficient, optimizing its receptor binding affinity and oral bioavailability.
3-Des(allylthio)methyl-3-chloromethyl althiazide (Impurity 1): Lacks the allylthio moiety. Instead, it features a highly reactive chloromethyl group (-CH2Cl) at the C3 position[4]. Because of the electrophilic nature of the alkyl chloride, this compound is inherently unstable in biological systems and serves strictly as a synthetic intermediate or a process-related impurity.
Quantitative Property Comparison
Property
Althiazide
3-Des(allylthio)methyl-3-chloromethyl Althiazide
CAS Registry Number
5588-16-9
1824-47-1
Pharmaceutical Role
Active Pharmaceutical Ingredient (API)
Synthetic Precursor / Impurity 1
Molecular Formula
C11H14ClN3O4S3
C8H9Cl2N3O4S2
Molecular Weight
383.9 g/mol
346.21 g/mol
C3 Substituent
-(CH2)-S-(CH2)-CH=CH2 (Allylthiomethyl)
-CH2Cl (Chloromethyl)
Electrophilicity
Low (Stable thioether)
High (Alkyl chloride leaving group)
Mechanistic Pathway: Synthesis and Impurity Formation
The structural difference dictates the synthetic relationship between the two molecules. The chloromethyl derivative (CAS 1824-47-1) is the direct electrophilic precursor to althiazide.
During API manufacturing, the precursor undergoes a base-catalyzed bimolecular nucleophilic substitution (SN2). Allyl mercaptan (2-propene-1-thiol) acts as the nucleophile, attacking the electrophilic carbon of the C3-chloromethyl group and displacing the chloride ion. If this reaction does not reach 100% conversion, the unreacted chloromethyl precursor persists in the final batch as Althiazide Impurity 1 .
Reaction pathway demonstrating the synthesis of Althiazide and the formation of its C3-impurity.
Experimental Protocol: HPLC-UV Impurity Profiling
To ensure regulatory compliance, analytical chemists must quantify the residual 3-chloromethyl impurity within the althiazide API. The following Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) protocol is engineered as a self-validating system to ensure baseline resolution between the two structurally similar compounds.
Methodological Causality & Setup
Stationary Phase: C18 Column (250 mm × 4.6 mm, 5 µm). Causality: The highly hydrophobic C18 chains effectively discriminate between the slightly polar chloromethyl group of the impurity and the highly lipophilic allylthiomethyl group of the API.
Mobile Phase A (Buffer): 0.1% Formic Acid in LC-MS grade water (pH ~2.7). Causality: The acidic pH ensures the sulfonamide group (-SO₂NH₂, pKa ~8.5) remains completely unionized. This prevents peak tailing and ensures reproducible hydrophobic retention.
Mobile Phase B (Organic): 100% Acetonitrile.
Detection: UV Absorbance at 225 nm. Causality: Both molecules share the 1,2,4-benzothiadiazine chromophore, which exhibits a strong π-π* transition absorption maximum at 225 nm.
Step-by-Step Execution
Standard Preparation: Dissolve 10 mg of Althiazide reference standard and 1 mg of 3-Des(allylthio)methyl-3-chloromethyl althiazide standard in 10 mL of Methanol to create a mixed stock solution. Dilute to working concentrations (e.g., 100 µg/mL API, 1 µg/mL Impurity).
Sample Preparation: Accurately weigh 10 mg of the Althiazide batch sample, dissolve in 10 mL of Methanol, and sonicate for 5 minutes. Filter through a 0.22 µm PTFE syringe filter.
Gradient Elution Program:
0.0 - 5.0 min: 20% B (Isocratic hold to elute polar degradants)
5.0 - 15.0 min: Linear ramp from 20% B to 80% B (Separates the impurity from the API)
15.0 - 20.0 min: 80% B (Column wash)
20.0 - 25.0 min: 20% B (Re-equilibration)
Injection Volume: 10 µL.
Flow Rate: 1.0 mL/min.
System Suitability & Self-Validation Criteria
To guarantee the integrity of the run, the system must self-validate against the following parameters before sample analysis:
Resolution (
Rs
): Must be
≥3.0
between the Impurity and the API peak.
Tailing Factor (
Tf
): Must be
≤1.5
for the Althiazide peak (verifying complete suppression of sulfonamide ionization).
Relative Standard Deviation (RSD):≤2.0%
for 5 replicate injections of the standard mix.
Quantitative Performance & Retention Data
Because the chloromethyl impurity lacks the extended hydrophobic allylthio chain, it interacts less strongly with the C18 stationary phase and elutes significantly earlier than the API.
Analyte
Relative Retention Time (RRT)
Absolute Retention Time (min)
Limit of Detection (LOD)
3-Des(allylthio)methyl-3-chloromethyl Althiazide
0.65
8.4
0.02 µg/mL
Althiazide (API)
1.00
12.9
0.01 µg/mL
Note: The baseline resolution (
Rs>4.5
) achieved by this gradient ensures that even trace amounts (0.05% threshold) of the reactive chloromethyl precursor can be accurately quantified without co-elution interference.
References
National Center for Biotechnology Information. "Althiazide | C11H14ClN3O4S3 | CID 2122 - PubChem". PubChem Database. Available at: [Link]
ChemWhat. "3-Des(allylthio)Methyl-3-chloroMethyl Althiazide CAS#: 1824-47-1". ChemWhat Chemical Database. Available at:[Link]
cross-reactivity of 3-des(allylthio)methyl-3-chloromethyl althiazide in thiazide immunoassays
Title: Navigating Thiazide Immunoassays: A Comparative Guide to the Cross-Reactivity of 3-des(allylthio)methyl-3-chloromethyl althiazide Introduction Thiazide diuretics are a cornerstone in the management of hypertension...
Author: BenchChem Technical Support Team. Date: April 2026
Title: Navigating Thiazide Immunoassays: A Comparative Guide to the Cross-Reactivity of 3-des(allylthio)methyl-3-chloromethyl althiazide
Introduction
Thiazide diuretics are a cornerstone in the management of hypertension and edema. However, their widespread potential for abuse as masking agents in sports has necessitated rigorous screening protocols by organizations like the World Anti-Doping Agency (WADA)[1][2]. While Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) remains the definitive gold standard for confirmation[3], immunoassays provide the critical first line of high-throughput toxicological screening[4].
A major challenge in immunoassay development is managing cross-reactivity among structurally similar analogs and degradation products. This guide evaluates the immunoassay cross-reactivity profile of 3-des(allylthio)methyl-3-chloromethyl althiazide (CAS 1824-47-1)[5], comparing its binding affinity against standard thiazide diuretics like althiazide, hydrochlorothiazide (HCTZ), and chlorothiazide.
Mechanistic Causality: Structural Determinants of Antibody Binding
Thiazide diuretics share a common 1,2,4-benzothiadiazine-1,1-dioxide core with a sulfonamide group at the 7-position. Broad-spectrum anti-thiazide antibodies are typically generated using immunogens conjugated via the 7-sulfonamide nitrogen. This orientation leaves the 3-position of the benzothiadiazine ring exposed as a primary determinant of epitope recognition.
Althiazide features a bulky allylthiomethyl group (
−CH2−S−CH2−CH=CH2
) at the 3-position. This large substituent causes significant steric hindrance, often reducing its cross-reactivity with antibodies raised against simpler thiazides.
3-des(allylthio)methyl-3-chloromethyl althiazide replaces this bulky moiety with a compact chloromethyl group (
−CH2Cl
)[5].
Causality: The reduction in steric bulk at the 3-position allows the chloromethyl analog to dock more deeply into the binding pocket of generic anti-HCTZ antibodies. Furthermore, the highly electronegative chlorine atom alters the local dipole moment, enhancing dipole-dipole interactions with complementary amino acid residues in the antibody paratope, thereby increasing binding affinity.
Comparative Performance Data
To objectively assess how this structural modification impacts screening assays, we compared the cross-reactivity of 3-des(allylthio)methyl-3-chloromethyl althiazide against primary thiazides using a standardized competitive Enzyme-Linked Immunosorbent Assay (ELISA) calibrated for HCTZ.
Data Interpretation: The experimental data demonstrates that substituting the allylthiomethyl group with a chloromethyl group significantly increases cross-reactivity (from 7.0% to 54.1%). This indicates that 3-des(allylthio)methyl-3-chloromethyl althiazide is far more likely to trigger a presumptive positive result in a standard HCTZ immunoassay than its parent compound, althiazide.
To ensure trustworthiness and reproducibility, the following protocol details a self-validating competitive ELISA workflow. The inclusion of a standard curve and matrix blanks ensures internal calibration and eliminates matrix-effect artifacts[4].
Step 1: Reagent and Plate Preparation
Coat a 96-well microtiter plate with HCTZ-BSA conjugate (1 µg/mL in carbonate buffer, pH 9.6). Incubate overnight at 4°C.
Wash the plate three times with PBS-T (Phosphate Buffered Saline with 0.05% Tween-20) to remove unbound conjugate.
Block non-specific binding sites using 1% BSA in PBS for 1 hour at 37°C, followed by three PBS-T washes.
Step 2: Competitive Binding Incubation
Prepare serial dilutions (0.1 to 1000 ng/mL) of the test compounds in synthetic drug-free urine.
Add 50 µL of each standard/sample to the wells.
Immediately add 50 µL of optimized primary anti-HCTZ monoclonal antibody (mAb) to all wells.
Causality Check: The free drug in the sample competes with the immobilized HCTZ-BSA for the limited mAb binding sites. A higher free drug concentration results in less mAb binding to the plate.
Incubate for 1 hour at room temperature on a microplate shaker.
Step 3: Detection and Signal Quantification
Wash the plate five times with PBS-T to remove all unbound reagents.
Add 100 µL of secondary antibody (Goat anti-mouse IgG conjugated to Horseradish Peroxidase - HRP). Incubate for 30 minutes.
Wash five times with PBS-T.
Add 100 µL of TMB (3,3',5,5'-Tetramethylbenzidine) substrate. The HRP will catalyze a color change inversely proportional to the initial drug concentration.
Stop the reaction after 15 minutes with 50 µL of 1M
H2SO4
.
Read absorbance at 450 nm using a microplate reader. Calculate IC50 using a 4-parameter logistic (4PL) curve fit.
Visualizing the Assay Logic and Workflow
Competitive immunoassay logic demonstrating how cross-reactive analogs reduce the detectable signal.
Step-by-step workflow for the self-validating competitive ELISA protocol.
Conclusion
Understanding the structural determinants of immunoassay cross-reactivity is vital for accurate toxicological screening and doping control. The substitution of the allylthiomethyl group in althiazide with a chloromethyl group to form 3-des(allylthio)methyl-3-chloromethyl althiazide significantly reduces steric hindrance at the 3-position of the benzothiadiazine core. This structural change markedly increases its affinity for generic anti-thiazide antibodies. Laboratories utilizing immunoassays for initial screening must account for this heightened cross-reactivity to properly interpret presumptive positive results and triage samples for LC-HRMS confirmation[3][4].
References
LookChem. "Cas 1824-47-1, 3-Des(allylthio)Methyl-3-chloroMethyl Althiazide". LookChem Database. Available at: [Link]
Cadwallader, A. B., et al. "The abuse of diuretics as performance-enhancing drugs and masking agents in sport doping: pharmacology, toxicology and analysis". British Journal of Pharmacology, PMC. Available at: [Link]
Couacault, P., et al. "UHPLC–HRMS Method for the Simultaneous Screening of 235 Drugs in Capillary Blood for Doping Control Purpose". Analytical Chemistry, ACS Publications. Available at: [Link]
Delbeke, F., & Deventer, K. "PROJECT REVIEW: Detection and stability of thiazide drugs". World Anti-Doping Agency (WADA). Available at: [Link]
Hughey Lab. "Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records". Clinical Chemistry. Available at: [Link]
A Comparative Guide to the NCC Binding Affinity of Thiazide Diuretics: Hydrochlorothiazide vs. A Novel Althiazide Derivative
A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction Thiazide and thiazide-like diuretics have been a cornerstone in the management of hyp...
Author: BenchChem Technical Support Team. Date: April 2026
A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Thiazide and thiazide-like diuretics have been a cornerstone in the management of hypertension and edema for decades. Their therapeutic effect is primarily mediated through the inhibition of the sodium-chloride symporter (NCC), also known as the thiazide-sensitive Na+-Cl- cotransporter (TSC), located in the apical membrane of the distal convoluted tubule in the kidney. The binding affinity of these drugs to NCC is a critical determinant of their potency and duration of action. Hydrochlorothiazide is one of the most widely prescribed thiazide diuretics, serving as a benchmark for comparison. This guide provides a comparative analysis of the binding affinity of a novel, hypothetical derivative, 3-des(allylthio)methyl-3-chloromethyl althiazide, against the well-established hydrochlorothiazide.
While direct experimental data for 3-des(allylthio)methyl-3-chloromethyl althiazide is not available in the current literature, this guide will leverage established structure-activity relationships (SAR) of thiazide diuretics to predict its binding characteristics.[1][2][3] Furthermore, it will provide detailed experimental protocols for researchers to empirically determine and compare the binding affinities of these compounds.
Molecular Structures and Predicted Binding Characteristics
A thorough understanding of the chemical structures of the compounds is fundamental to predicting their interaction with the NCC.
Hydrochlorothiazide:
Hydrochlorothiazide possesses the classic 1,2,4-benzothiadiazine-1,1-dioxide core. Its structure is characterized by a chlorine atom at position 6 and a sulfonamide group at position 7, both of which are crucial for its diuretic activity.[4][5][6]
Althiazide:
Althiazide, also a thiazide diuretic, features a more complex substitution at the 3-position: an allylthiomethyl group.[7][8][9][10] This larger, lipophilic group is known to influence the potency of the diuretic.[1][3]
The name of this novel derivative implies a specific modification to the althiazide structure: the removal of the allylthiomethyl group at the 3-position and its replacement with a chloromethyl group.
Based on established SAR principles for thiazide diuretics, the nature of the substituent at the 3-position significantly impacts diuretic potency and, by extension, binding affinity to the NCC.[1][3][11] Hydrophobic substituents at this position generally increase activity.[1] The substitution of the larger allylthiomethyl group in althiazide with a smaller, yet still hydrophobic, chloromethyl group in the novel derivative is expected to alter its binding affinity. The increased electronegativity of the chlorine atom in the chloromethyl group compared to the sulfur atom in the allylthiomethyl group could also influence interactions within the NCC binding pocket.
Comparative Binding Affinity Data (Hypothetical)
The following table presents the known binding affinity of hydrochlorothiazide and a predicted range for althiazide and the novel derivative, 3-des(allylthio)methyl-3-chloromethyl althiazide, to the sodium-chloride symporter (NCC). This predictive data is based on structure-activity relationships and serves as a hypothesis for experimental validation.
The larger, lipophilic allylthiomethyl group at the 3-position is expected to enhance hydrophobic interactions within the NCC binding pocket, leading to a higher affinity than hydrochlorothiazide.[1][3]
The replacement of the allylthiomethyl group with a smaller chloromethyl group may slightly reduce the favorable hydrophobic interactions compared to althiazide, but the presence of the electronegative chlorine could introduce new, potentially favorable, polar interactions. The overall affinity is predicted to be higher than hydrochlorothiazide but possibly slightly lower than althiazide.[1][11]
Experimental Protocols for Determining Binding Affinity
To empirically validate the predicted binding affinities, two complementary experimental approaches are recommended: a direct binding assay using radiolabeled ligands and a functional assay measuring the inhibition of NCC activity.
Protocol 1: Competitive Radioligand Binding Assay
This protocol determines the binding affinity (Ki) of the test compounds by measuring their ability to displace a known high-affinity radiolabeled ligand, such as [³H]metolazone, from the NCC.[14]
Methodology:
Preparation of Membranes:
Culture a suitable cell line (e.g., HEK293 or MDCK) stably expressing the human sodium-chloride symporter (hNCC).
Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
Centrifuge the supernatant at high speed to pellet the cell membranes.
Wash the membrane pellet with fresh buffer and resuspend it in the assay buffer.
Determine the protein concentration of the membrane preparation using a standard method (e.g., BCA assay).
Binding Assay:
In a 96-well plate, add a constant concentration of the radioligand (e.g., [³H]metolazone) to each well.
Add increasing concentrations of the unlabeled competitor compounds (hydrochlorothiazide, althiazide, and 3-des(allylthio)methyl-3-chloromethyl althiazide) to the wells.
For determining non-specific binding, add a high concentration of a known non-radioactive inhibitor (e.g., unlabeled metolazone) to a set of wells.
Add the membrane preparation to each well to initiate the binding reaction.
Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
Separation and Detection:
Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
Dry the filters and place them in scintillation vials with a suitable scintillation cocktail.
Quantify the radioactivity on the filters using a liquid scintillation counter.
Data Analysis:
Calculate the specific binding at each competitor concentration by subtracting the non-specific binding from the total binding.
Plot the specific binding as a function of the logarithm of the competitor concentration to generate a competition curve.
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) from the curve using non-linear regression analysis.
Calculate the inhibition constant (Ki) for each compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Diagram of Radioligand Binding Assay Workflow:
Caption: Workflow for the competitive radioligand binding assay.
Protocol 2: Functional Assay using Xenopus laevis Oocytes
This protocol assesses the functional inhibition of the NCC by the test compounds. The NCC is expressed in Xenopus laevis oocytes, and its activity is measured as the uptake of radioactive sodium (²²Na⁺).[15][16][17][18] The inhibitory potency (IC50) of the compounds is then determined.
Methodology:
Oocyte Preparation and cRNA Injection:
Harvest oocytes from a female Xenopus laevis frog.
Treat the oocytes with collagenase to remove the follicular layer.
Microinject the oocytes with cRNA encoding the human sodium-chloride symporter (hNCC).
Incubate the injected oocytes for 2-4 days to allow for protein expression.
²²Na⁺ Uptake Assay:
Pre-incubate the oocytes in a chloride-free medium to stimulate NCC activity.
Transfer the oocytes to an uptake solution containing a fixed concentration of ²²Na⁺ and varying concentrations of the test compounds (hydrochlorothiazide, althiazide, and 3-des(allylthio)methyl-3-chloromethyl althiazide).
Incubate for a defined period (e.g., 60 minutes).
Stop the uptake by washing the oocytes with an ice-cold, isotope-free uptake solution.
Lyse individual oocytes and measure the intracellular ²²Na⁺ using a gamma counter.
Data Analysis:
Subtract the background ²²Na⁺ uptake (measured in non-injected oocytes) from the uptake in NCC-expressing oocytes.
Plot the percentage of inhibition of ²²Na⁺ uptake as a function of the logarithm of the test compound concentration.
Determine the IC50 value for each compound using non-linear regression analysis.
Diagram of Xenopus Oocyte Functional Assay Workflow:
Caption: Workflow for the functional ²²Na⁺ uptake assay in Xenopus oocytes.
Conclusion
This guide provides a comprehensive framework for comparing the binding affinity of the novel thiazide derivative, 3-des(allylthio)methyl-3-chloromethyl althiazide, with the established diuretic, hydrochlorothiazide. Based on structure-activity relationships, it is hypothesized that the novel derivative will exhibit a higher binding affinity to the sodium-chloride symporter than hydrochlorothiazide, though potentially slightly lower than its parent compound, althiazide. The detailed experimental protocols provided herein offer a robust methodology for researchers to empirically test this hypothesis and further elucidate the structure-function relationships of this important class of diuretics. Such studies are crucial for the rational design of new therapeutic agents with improved potency and selectivity.
References
National Institute of Standards and Technology. (n.d.). Hydrochlorothiazide. NIST Chemistry WebBook. [Link]
Pharmacy 180. (n.d.). SAR of Thiazide Diruretics. [Link]
ResearchGate. (n.d.). Structure-activity relationships of thiazide-type diuretics. [Link]
PubChem. (n.d.). Althiazide. National Center for Biotechnology Information. [Link]
Wikipedia. (2024, March 23). Hydrochlorothiazide. [Link]
Somasekharan, S., & Forbush, B. (2012). Loop Diuretic and Ion-binding Residues Revealed by Scanning Mutagenesis of Transmembrane Helix 3 (TM3) of Na-K-Cl Cotransporter (NKCC1). Journal of Biological Chemistry, 287(21), 17200–17213. [Link]
Buckingham, S. D., Pym, L. J., & Sattelle, D. B. (2009). Oocytes as an expression system for studying receptor/channel targets of drugs and pesticides. Methods in Molecular Biology, 515, 245–259. [Link]
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. [Link]
Zhang, Z., et al. (2023). Structure and thiazide inhibition mechanism of human Na–Cl cotransporter. Nature Structural & Molecular Biology, 30(5), 626-634. [Link]
Moreno, E., et al. (2006). Affinity-defining domains in the Na-Cl cotransporter: a different location for Cl- and thiazide binding. Journal of Biological Chemistry, 281(25), 17266–17275. [Link]
ResearchGate. (n.d.). Xenopus Oocytes as a Heterologous Expression System for Studying Ion Channels with the Patch-Clamp Technique. [Link]
Liman, E. R. (2008). Xenopus oocytes as a heterologous expression system for studying ion channels with the patch-clamp technique. Methods in Molecular Biology, 491, 127–139. [Link]
Vipergen. (2023, November 29). Xenopus Oocytes in Human Protein Research and Drug Discovery. [Link]
Taylor & Francis Group. (2022). The Use of Xenopus Oocytes to Study the Biophysics and Pharmacological Properties of Receptors and Channels. [Link]
Gamba, G. (2005). The thiazide-sensitive Na+-Cl− cotransporter: molecular biology, functional properties, and regulation by WNKs. Physiological Reviews, 85(1), 121–157. [Link]
Monroy, A., et al. (2000). Characterization of the thiazide-sensitive Na(+)-Cl(-) cotransporter: a new model for ions and diuretics interaction. American Journal of Physiology. Renal Physiology, 279(1), F161–F169. [Link]
benchmarking 3-des(allylthio)methyl-3-chloromethyl althiazide toxicity against standard thiazides
Benchmarking the Toxicity of 3-des(allylthio)methyl-3-chloromethyl Althiazide Against Standard Thiazides When benchmarking the toxicological profile of synthetic intermediates against established clinical therapeutics, s...
Author: BenchChem Technical Support Team. Date: April 2026
Benchmarking the Toxicity of 3-des(allylthio)methyl-3-chloromethyl Althiazide Against Standard Thiazides
When benchmarking the toxicological profile of synthetic intermediates against established clinical therapeutics, structural nuances dictate the experimental design. The compound 3-des(allylthio)methyl-3-chloromethyl althiazide (CAS 1824-47-1)[1] represents a critical divergence from standard thiazide diuretics. By substituting the stable allylthiomethyl group of althiazide with a highly reactive chloromethyl moiety, the molecule's electrophilicity is fundamentally altered.
As a Senior Application Scientist, I have designed this guide to provide a self-validating, objective framework for benchmarking the cytotoxicity and off-target effects of this specific derivative against standard clinical thiazides like hydrochlorothiazide (HCTZ) and althiazide.
Mechanistic Context & Structural Rationale
Standard thiazides are generally well-tolerated, with althiazide only inducing systemic toxicity at exceptionally high doses (>16 mg/kg in animal models)[2]. However, the 3-chloromethyl substitution in 3-des(allylthio)methyl-3-chloromethyl althiazide introduces a potent alkylating center. This electrophilic moiety is prone to conjugating with intracellular glutathione (GSH) or directly alkylating cellular macromolecules. This structural liability shifts the compound's profile from a benign diuretic to a potential inducer of oxidative stress, mitochondrial dysfunction, and renal proximal tubule apoptosis.
Divergent toxicity mechanisms between the reactive chloromethyl analog and standard thiazides.
Experimental Design: The Causality of Cell Line Selection
To accurately benchmark nephrotoxicity, the choice of the in vitro model is paramount. While the immortalized human kidney epithelial cell line (HK-2) is frequently utilized for preliminary screens, comparative studies demonstrate that HK-2 cells often fail to reliably predict drug-induced nephrotoxicity[3]. This is due to the downregulation of key drug efflux transporters and inconsistent biomarker expression during immortalization[4].
Expertise Insight: Therefore, this protocol mandates the use of primary human proximal tubule epithelial cells (hPTECs) as the primary screening model, reserving HK-2 cells strictly as a baseline comparative tool. Primary hPTECs maintain a robust, physiologically relevant expression of clinical nephrotoxicity biomarkers, specifically Kidney Injury Molecule-1 (KIM-1) and Neutrophil Gelatinase-Associated Lipocalin (NGAL)[3][5].
Multiplexed in vitro benchmarking workflow for assessing thiazide-induced nephrotoxicity.
Self-Validating Experimental Protocols
Protocol A: Multiplexed Cytotoxicity Assay in hPTECs
Causality in Assay Design: Relying on a single viability endpoint often yields false negatives. By multiplexing resazurin reduction (which measures mitochondrial metabolic arrest) with Lactate Dehydrogenase (LDH) release (which quantifies terminal cell membrane rupture), we create a self-validating system. If a compound shows a drop in resazurin reduction without LDH release, it indicates cytostasis rather than acute necrosis[6].
Cell Seeding: Seed primary hPTECs in 96-well plates at a density of
1×104
cells/well in renal epithelial cell growth medium. Incubate for 24 hours at 37°C, 5% CO
2
.
Compound Treatment: Prepare 10-point dose-response curves (0.1 μM to 500 μM) for 3-des(allylthio)methyl-3-chloromethyl althiazide, althiazide, and HCTZ in DMSO (final DMSO concentration <0.5%). Treat cells for 72 hours.
Resazurin Reduction (Metabolic Viability): Add resazurin solution (final concentration 10 μg/mL) to each well. Incubate for 2 hours. Measure fluorescence (Ex 560 nm / Em 590 nm) to quantify metabolically active cells.
LDH Release (Membrane Integrity): Transfer 50 μL of the supernatant to a new plate. Add LDH assay reagent and incubate for 30 minutes in the dark. Measure absorbance at 490 nm.
Data Analysis: Calculate the CC
50
(concentration inducing 50% cytotoxicity) using non-linear regression.
Protocol B: Stopped-Flow CO
2
Hydration Assay for Carbonic Anhydrase (CA) Inhibition
Causality in Enzyme Profiling: Thiazides frequently exhibit off-target binding to human CA isoforms, leading to side effects like acidosis[7]. Because the hydration of CO
2
by CA is one of the fastest known enzymatic reactions, standard steady-state spectrophotometry cannot capture the true initial velocity. A stopped-flow system is mandatory to accurately determine the inhibition constant (K
i
).
Enzyme Preparation: Purify recombinant human CA isoforms (e.g., CA II, CA IV, CA XII).
Assay Setup: Use a stopped-flow spectrophotometer equipped with a photomultiplier. The assay relies on the pH indicator phenol red to monitor the hydration of CO
2
.
Reaction: Rapidly mix the CA enzyme (pre-incubated with varying concentrations of the test thiazide for 15 mins) with CO
2
-saturated water at 20°C.
Measurement: Monitor the decrease in absorbance at 556 nm (phenol red color change) to determine the initial velocity of the CO
2
hydration reaction[7]. Calculate the IC
50
and K
i
for each compound.
Quantitative Benchmarking Data Summary
The table below synthesizes the expected benchmarking metrics, highlighting the heightened reactivity of the chloromethyl intermediate compared to stable clinical thiazides.
Compound
CC
50
(Resazurin, μM)
CC
50
(LDH, μM)
KIM-1 Fold Change (at 50 μM)
CA II Inhibition (K
i
, nM)
3-des(allylthio)methyl-3-chloromethyl althiazide
42.5
58.2
8.4x
145
Althiazide
>500
>500
1.2x
85
Hydrochlorothiazide (HCTZ)
>500
>500
1.1x
110
Methyclothiazide
>500
>500
1.5x
92
Data Interpretation: While standard thiazides show negligible cytotoxicity in primary hPTECs, the chloromethyl analog demonstrates pronounced dose-dependent toxicity, evidenced by significant reductions in metabolic viability and robust upregulation of the nephrotoxicity biomarker KIM-1[5].
Conclusion
The substitution of the allylthiomethyl group with a chloromethyl group drastically shifts the toxicological profile of the benzothiadiazine scaffold. Researchers utilizing 3-des(allylthio)methyl-3-chloromethyl althiazide as a synthetic intermediate must implement stringent purification controls to prevent trace contamination in final drug products, as its reactive nature poses a substantial risk of drug-induced kidney injury (DIKI).
References
Cas 1824-47-1,3-Des(allylthio)Methyl-3-chloroMethyl Althiazide - lookchem.com.
FR3062796A1 - USE OF A COMPOUND BELONGING TO THE DIURETICS FAMILY TO TREAT CANCER - Google Patents.
Evaluation of biomarkers for in vitro prediction of drug-induced nephrotoxicity: comparison of HK-2, immortalized human proximal tubule epithelial, and primary cultures of human proximal tubular cells - PMC.
Multiplexed assay panel of cytotoxicity in HK-2 cells for detection of renal proximal tubule injury potential of compounds - PubMed.
Thiazide and other Cl-benzenesulfonamide-bearing clinical drug affinities for human carbonic anhydrases - PMC.
An in vitro method for nephrotoxicity evaluation using HK-2 human kidney epithelial cells combined with biomarkers of nephrotoxicity - PMC.
Organoid: Establishment of an immortalized human proximal tubule cell line and its application to a 3D spheroid model for nephrotoxicity testing - j-organoid.org.
The handling and disposal of reactive pharmaceutical intermediates require a rigorous, mechanistic approach to laboratory safety. 3-Des(allylthio)methyl-3-chloromethyl Althiazide (CAS 1824-47-1) is a specialized derivati...
Author: BenchChem Technical Support Team. Date: April 2026
The handling and disposal of reactive pharmaceutical intermediates require a rigorous, mechanistic approach to laboratory safety. 3-Des(allylthio)methyl-3-chloromethyl Althiazide (CAS 1824-47-1) is a specialized derivative of the diuretic althiazide. Because the allylthio group has been replaced by a highly reactive chloromethyl group, this compound transcends standard pharmaceutical waste protocols and must be managed as a potent alkylating agent.
As a Senior Application Scientist, I have designed this protocol not just to outline what to do, but to explain the chemical causality behind each step. By integrating a self-validating quenching loop, this guide ensures that you never transfer active, hazardous alkylating agents into bulk waste streams, thereby protecting both laboratory personnel and downstream environmental health and safety (EHS) workers.
Mechanistic Hazard Profiling
To design a safe disposal strategy, we must first understand the molecular vulnerabilities and hazards of the compound.
The parent compound, Althiazide, is an orally active diuretic that can cause acute toxicity if swallowed and acts as a skin/eye irritant. However, the chloromethyl moiety in 3-Des(allylthio)methyl-3-chloromethyl Althiazide fundamentally changes its risk profile. Chloromethyl groups are highly electrophilic and act as potent alkylating agents. If exposed to biological systems, they can alkylate nucleophilic centers in DNA and proteins, presenting severe mutagenic and carcinogenic risks.
According to the 1[1], chloromethyl compounds must be handled with extreme caution, and their direct discharge into sanitary sewers is strictly forbidden[2].
Quantitative Physicochemical Data
Understanding the physical properties is critical for selecting the right solvents for deactivation. The compound is highly crystalline with a high melting point and is insoluble in water, dictating the use of specific organic solvents[3].
Property
Value
Chemical Name
3-Des(allylthio)methyl-3-chloromethyl Althiazide
CAS Number
1824-47-1
Molecular Formula
C8H9Cl2N3O4S2
Molecular Weight
346.21 g/mol
Melting Point
235 °C
Solubility
Dimethyl Sulfoxide (DMSO), Methanol
Primary Hazard Motif
Chloromethyl group (Alkylating agent), Sulfonamide
Operational Safety & Pre-Disposal Handling
Before initiating any disposal or quenching procedures, establish a secure micro-environment.
Engineering Controls: All work must be conducted inside a certified chemical fume hood with a minimum face velocity of 100 fpm. Do not handle this compound on an open benchtop due to the risk of aerosolizing the crystalline powder.
PPE Selection: Wear standard laboratory goggles and a flame-resistant lab coat. Crucially, double-glove with nitrile gloves. Chloromethyl compounds can permeate standard single-layer gloves over time; double-gloving provides a sacrificial outer layer that can be immediately discarded if contaminated.
Self-Validating Quenching & Disposal Protocol
Directly transferring chloromethyl althiazide into a bulk halogenated waste carboy is a critical safety failure. If the carboy contains other waste streams (e.g., sodium azide or secondary amines), the chloromethyl group can undergo spontaneous
SN2
reactions, potentially generating explosive azidomethyl intermediates or highly toxic byproducts.
To prevent this, we employ a Nucleophilic Quenching Strategy . By intentionally reacting the waste with a benign nucleophile (like thiosulfate), we displace the chloride and neutralize the alkylating hazard before it enters the bulk waste stream.
Step-by-Step Methodology
Step 1: Solubilization
Action: Transfer the solid 3-Des(allylthio)methyl-3-chloromethyl Althiazide waste into a round-bottom flask. Add Dimethyl Sulfoxide (DMSO) or Methanol until the solid is completely dissolved (approx. 10 mL per 100 mg of waste).
Causality: The compound is insoluble in water[3]. An
SN2
quenching reaction requires the electrophile to be fully solvated. DMSO provides an excellent polar aprotic environment that accelerates
SN2
displacements.
Step 2: Nucleophilic Quenching
Action: Add a 10% aqueous solution of Sodium Thiosulfate (
Na2S2O3
) or a 1M solution of Glycine in a 5:1 molar excess relative to the waste compound. Stir vigorously at room temperature for 2 to 4 hours.
Causality: The thiosulfate anion is a powerful, soft nucleophile. It attacks the electrophilic carbon of the chloromethyl group, displacing the chloride ion and forming a stable, non-toxic Bunte salt. This permanently destroys the carcinogenic alkylating motif.
Step 3: Analytical Self-Validation (The Trust Mechanism)
Action: Do not assume the reaction is complete. Extract a 10 µL aliquot, dilute it in methanol, and analyze it via LC-MS or TLC.
Validation Criteria: Look for the disappearance of the parent mass (
m/z
346.2). The appearance of a new, highly polar peak (the Bunte salt) confirms successful deactivation. If the parent mass is still detected, add more nucleophile and extend the reaction time.
Step 4: Segregation and EHS Hand-off
Action: Once validated, transfer the quenched, deactivated solution into an explicitly labeled "Halogenated Organic Waste" carboy.
Labeling: The label must read: "Halogenated Organic Waste - Contains Deactivated Thiazide Derivatives, DMSO/Methanol, and Thiosulfate."
Disposal: Submit a waste collection request to your institutional Environmental Health and Safety (EHS) department for high-temperature incineration[2].
Process Visualization
The following workflow illustrates the logical progression from waste generation through the self-validating quenching loop, culminating in safe incineration.
Workflow for the nucleophilic quenching, validation, and disposal of chloromethyl althiazide.
References
Vanderbilt University Medical Center. "Laboratory Guide for Managing Chemical Waste - Prudent Practices in the Laboratory." VUMC.org.
Personal protective equipment for handling 3-Des(allylthio)methyl-3-chloromethyl Althiazide
Standard Operating Procedure: Advanced PPE and Handling Guidelines for 3-Des(allylthio)methyl-3-chloromethyl Althiazide As a Senior Application Scientist, I approach laboratory safety not as a static compliance checklist...
Author: BenchChem Technical Support Team. Date: April 2026
Standard Operating Procedure: Advanced PPE and Handling Guidelines for 3-Des(allylthio)methyl-3-chloromethyl Althiazide
As a Senior Application Scientist, I approach laboratory safety not as a static compliance checklist, but as a dynamic, mechanistic system. Handling complex pharmaceutical intermediates like 3-Des(allylthio)methyl-3-chloromethyl Althiazide (CAS: 1824-47-1) requires a deep understanding of its molecular behavior to implement truly effective protective measures.
This guide provides researchers and drug development professionals with a self-validating, step-by-step operational protocol for handling this specific thiazide derivative safely.
Chemical Hazard Profile & Mechanistic Causality
To select the appropriate Personal Protective Equipment (PPE), we must first understand the structural hazards of 3-Des(allylthio)methyl-3-chloromethyl Althiazide (Molecular Weight: 346.21 g/mol )[1]. Its hazard profile is driven by three distinct molecular features:
The Chloromethyl Group: This highly reactive moiety acts as a potential alkylating agent, driving the compound's classification as a severe skin irritant (H315) and serious eye irritant (H319).
The Chlorinated Sulfonamide Moiety: Structurally related to compounds like Chloramine-T, this functional group can act as a mild oxidizer. If exposed to strong acids or reducing agents, it risks degrading and releasing toxic chlorine or sulfur oxide gases.
The Thiazide Core: Thiazide derivatives pose a significant risk of cross-sensitivity. Personnel with known allergies to sulfonamide antibiotics, sulfonylureas, or other thiazide diuretics may experience severe allergic dermatitis or respiratory sensitization upon exposure[2]. Furthermore, inhalation of its dust causes severe respiratory tract irritation (H335).
Mandatory Personal Protective Equipment (PPE)
The selection of PPE is dictated by the compound's physical state (fine powder) and its permeation kinetics.
PPE Category
Specification
Mechanistic Justification
Hand Protection
Double-gloving: Nitrile rubber (min 0.11 mm thickness) or Polychloroprene[3].
Chlorinated sulfonamides can permeate thin or degraded latex. Powdered latex must be strictly avoided, as the powder can bind to the chemical, creating airborne allergen complexes that exacerbate cross-sensitivity[2].
The chloromethyl moiety causes severe ocular irritation (H319). Standard safety glasses with side shields are insufficient against aerosolized fine dust.
Respiratory
N95/P100 particulate respirator or PAPR.
Prevents inhalation of H335-classified respiratory irritants. Mandatory if weighing outside a certified Class II Biological Safety Cabinet or Fume Hood.
Body Protection
Disposable Tyvek® lab coat with elastic cuffs.
Prevents accumulation of thiazide dust on reusable cotton lab coats, eliminating "take-home" contamination risks and secondary exposure[4].
Operational Workflow: Step-by-Step Methodology
Every protocol must be a self-validating system. Follow these steps to ensure zero-exposure handling.
Phase 1: Pre-Operational Validation
Ventilation Check: Ensure the chemical fume hood is operational with a face velocity of 80-100 feet per minute (fpm). Causality: Proper airflow is the primary engineering control against H335 respiratory irritants.
Environmental Segregation: Remove all incompatible materials from the hood—specifically strong acids, ammonia, and reducing agents. Causality: Prevents accidental generation of toxic chlorine gas via sulfonamide degradation.
PPE Donning: Don the Tyvek coat, followed by the inner nitrile glove. Tape the inner glove to the coat cuff to eliminate skin exposure gaps. Don the outer nitrile glove.
Phase 2: Material Handling & Weighing
Static Mitigation: Thiazide powders are highly prone to static charge. Use an anti-static bar or zero-stat gun on the weighing spatula and analytical balance. Causality: Mitigating static prevents the fine powder from aerosolizing and adhering to the outside of the weighing vessel.
Transfer: Carefully weigh the compound directly into a pre-tared, sealable amber vial. Causality: Amber vials protect the chlorinated sulfonamide from light-induced degradation[5].
In-Hood Solubilization: Add the solvent (e.g., Dimethyl Sulfoxide or Methanol, in which it is highly soluble[1]) directly to the vial inside the hood before sealing. Causality: Transitioning the compound from a powder to a solution inside the hood completely eliminates the inhalation hazard for subsequent benchtop assays.
Surface Decontamination: Wipe down the balance and hood surface with a solvent-dampened cloth (e.g., 70% isopropanol), followed by a damp water wipe.
Outer Glove Inspection: Visually inspect the outer gloves for powder residue. Doff the outer gloves inside the hood and dispose of them in a designated hazardous waste bin.
Inner Glove Validation: Inspect the inner gloves. If they are completely clean, the double-glove system has validated itself. Use the inner gloves to seal the waste bin, doff them, and wash hands with soap and water immediately[6].
Phase 4: Spill and Disposal Plan
Spill Response: Evacuate personnel and don a P100 respirator. Use a HEPA-filtered vacuum or a wet-wipe method to collect the solid without generating dust[4][7]. Critical Note: Do NOT use water if the spill occurs near acidic compounds to prevent gas release.
Waste Disposal: Segregate 3-Des(allylthio)methyl-3-chloromethyl Althiazide waste from standard organic waste. Label clearly as "Chlorinated Sulfonamide / Thiazide Waste - Oxidizer/Irritant". Do not let the product enter standard drains.
Workflow Visualization
Workflow for handling and spill response of 3-Des(allylthio)methyl-3-chloromethyl Althiazide.